(5-Phenylpyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-phenylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFNSBSOUGRAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623941 | |
| Record name | (5-Phenylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187392-96-7 | |
| Record name | (5-Phenylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (5-Phenylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Phenylpyridin-3-yl)methanol, a heterocyclic aromatic compound, holds significant interest within the fields of medicinal chemistry and materials science due to its structural motifs. This technical guide provides a comprehensive overview of its physicochemical properties, offering a valuable resource for researchers engaged in its synthesis, characterization, and application. This document consolidates available data on its physical and chemical characteristics, outlines a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and explores its potential biological significance in the context of related phenylpyridine derivatives. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While extensive experimental data for this compound is not widely available in the public domain, the following tables summarize the known and predicted properties.
General and Physical Properties
This table provides an overview of the basic identifiers and physical characteristics of this compound. The lack of experimentally determined melting and boiling points in readily available literature suggests these properties have not been extensively documented.
| Property | Value | Source |
| CAS Number | 187392-96-7 | |
| Molecular Formula | C₁₂H₁₁NO | |
| Molecular Weight | 185.22 g/mol | |
| Appearance | No Data Available | |
| Melting Point | No Data Available | |
| Boiling Point | No Data Available | |
| Solubility | No Data Available |
Chemical and Computational Properties
The following table details the chemical structure identifiers and computationally predicted properties that are valuable for understanding the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | |
| SMILES | OCc1cc(cn1)c2ccccc2 | |
| InChI | InChI=1S/C12H11NO/c14-9-11-6-10(7-13-8-11)12-4-2-1-3-5-12/h1-8,14H,9H2 | |
| pKa (Predicted) | No Data Available | |
| LogP (Predicted) | No Data Available |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.
Reaction Scheme
The general reaction scheme involves the coupling of a 5-halopyridin-3-yl)methanol derivative with phenylboronic acid.
An In-depth Technical Guide on (5-Phenylpyridin-3-yl)methanol (CAS: 187392-96-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of scientific literature and patent databases, detailed technical information regarding the synthesis, experimental protocols, biological activity, and mechanism of action for (5-Phenylpyridin-3-yl)methanol (CAS: 187392-96-7) is not publicly available. This guide provides a summary of the available data and general information on related compounds to offer a contextual understanding.
Core Compound Information
This compound is a chemical compound with the CAS number 187392-96-7. It is a derivative of pyridine, featuring a phenyl group at the 5-position and a methanol group at the 3-position. This compound is available from various commercial suppliers, primarily for research and development purposes.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 187392-96-7 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [1][3] |
| SMILES Code | OCC1=CC(C2=CC=CC=C2)=CN=C1 | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not readily found in the surveyed literature. However, general synthetic strategies for analogous phenylpyridine and pyridinylmethanol derivatives often involve cross-coupling reactions. For instance, a plausible, though unconfirmed, route could be a Suzuki-Miyaura cross-coupling reaction.
Hypothetical Synthetic Workflow:
Caption: Hypothetical Suzuki-Miyaura coupling for synthesis.
It is important to note that this is a generalized representation, and the specific reaction conditions, catalyst, base, and solvent would require experimental optimization.
Biological Activity and Drug Development Context
There is no specific biological activity data available for this compound in the public domain. However, the phenylpyridine scaffold is a known pharmacophore present in a variety of biologically active molecules. Derivatives of pyridinylmethanol have been investigated for a range of therapeutic applications.
For example, studies on other pyridinylmethanol derivatives have explored their potential as:
-
TRPV3 Antagonists: For the treatment of pain and inflammation.[4]
-
Anticancer Agents: Some pyridine derivatives have shown potential in cancer therapy.
-
Antimicrobial Agents: The pyridine ring is a core structure in some antimicrobial compounds.
-
Herbicidal Agents: Certain phenylpyridine derivatives have been evaluated for their herbicidal activity.[5]
The biological activity of such compounds is highly dependent on the substitution pattern on both the pyridine and phenyl rings. Without experimental data, any potential biological role for this compound remains speculative.
Signaling Pathway Involvement:
As no biological targets for this compound have been identified, there are no known signaling pathways associated with this compound. Research on analogous compounds suggests that potential interactions could be with ion channels or enzymes, but this is purely conjectural.
Conclusion for Researchers
This compound represents a chemical entity with a scarcity of published research. While its structural motifs are of interest in medicinal chemistry, there is a clear lack of foundational data to guide its use in drug discovery and development. Researchers interested in this molecule would need to undertake foundational studies, including:
-
Development and optimization of a reliable synthetic route.
-
Comprehensive physicochemical characterization.
-
Screening in a broad range of in vitro biological assays to identify potential activities.
-
If activity is found, subsequent studies to determine the mechanism of action and identify cellular targets.
This compound may hold potential for novel therapeutic applications, but it remains an unexplored area of chemical space requiring significant initial investigation.
References
- 1. 187392-96-7|this compound|BLD Pharm [bldpharm.com]
- 2. anaxlab.com [anaxlab.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic and Spectrometric Characterization of (5-Phenylpyridin-3-yl)methanol
This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the compound (5-Phenylpyridin-3-yl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While specific experimental data for this compound is not widely published, this guide presents predicted data and representative experimental protocols based on closely related structural analogs.
Data Presentation
The following tables summarize the predicted and expected spectroscopic and spectrometric data for this compound. This data is crucial for the structural elucidation and characterization of the molecule.
Table 1: Nuclear Magnetic Resonance (NMR) Data
Predicted NMR data provides insight into the chemical environment of the hydrogen and carbon atoms within the molecule.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| Phenyl-H | Phenyl-C |
| Pyridyl-H | Pyridyl-C |
| Methanol-CH₂ | Methanol-C |
| Methanol-OH | |
| Predicted data is based on computational models and data for structurally similar compounds. |
Table 2: Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3600-3200 | O-H (Alcohol) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| 1400-1260 | C-O (Alcohol) | Stretching |
| 1300-1000 | C-N (Pyridine) | Stretching |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula. The data presented below is for the related isomer, Phenyl(pyridin-3-yl)methanol.[1]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 186.09134 |
| [M+Na]⁺ | 208.07328 |
| [M-H]⁻ | 184.07678 |
| [M+NH₄]⁺ | 203.11788 |
| [M+K]⁺ | 224.04722 |
| [M]⁺ | 185.08351 |
| Data sourced from PubChem for Phenyl(pyridin-3-yl)methanol.[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic and spectrometric analyses. These protocols are generalized based on standard laboratory practices for organic compounds.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker AV-400 spectrometer (or equivalent) is used to record ¹H and ¹³C NMR spectra.[2]
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Acquisition : The spectrum is acquired at a frequency of 400 MHz. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range for aromatic and alcohol protons.
-
¹³C NMR Acquisition : The spectrum is recorded at a frequency of 101 MHz.[3] A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
2.2 Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer or Shimadzu instrument, is used.
-
Sample Preparation : For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.
2.3 Mass Spectrometry (MS)
-
Instrumentation : High-Resolution Mass Spectrometry (HRMS) is performed on an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.[4]
-
Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted before introduction into the mass spectrometer.
-
Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis is performed in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Data Processing : The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition and confirm the molecular formula of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide on (5-Phenylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, the specific crystal structure of (5-Phenylpyridin-3-yl)methanol is not publicly available in crystallographic databases. This guide, therefore, focuses on its synthesis, characterization based on analogous compounds, and the potential biological significance of the phenylpyridine scaffold, providing a valuable resource for researchers interested in this molecule.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group and a hydroxymethyl group. This molecular scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by phenylpyridine derivatives. These activities include potential applications as anticancer agents, insecticides, and inhibitors of various enzymes.[1][2][3] The strategic placement of the phenyl and hydroxymethyl groups on the pyridine ring offers multiple sites for further functionalization, making it a versatile building block for the synthesis of more complex molecules.
Physicochemical Properties
While detailed experimental data for this compound is scarce, some of its fundamental properties can be found in chemical supplier databases.
| Property | Value | Source |
| CAS Number | 187392-96-7 | [4] |
| Molecular Formula | C₁₂H₁₁NO | [5] |
| Molecular Weight | 185.226 g/mol | [5] |
| Topological Polar Surface Area | 33.1 Ų | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of phenylpyridine derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halo-pyridine and a phenylboronic acid derivative. Following the coupling, a reduction of a carbonyl group can yield the desired methanol functionality.
Proposed Synthetic Pathway
A plausible two-step synthesis for this compound is outlined below. This pathway involves the Suzuki-Miyaura coupling of a bromopyridine derivative with phenylboronic acid, followed by the reduction of the resulting aldehyde.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from the synthesis of similar phenylpyridine compounds.[6]
-
Reaction Setup: To a round-bottom flask, add 5-bromo-3-formylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add a solvent mixture, for example, a 3:1 ratio of toluene and ethanol, followed by the addition of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Execution: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for several hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, 5-phenylnicotinaldehyde, is then purified by column chromatography on silica gel.
Experimental Protocol: Reduction of Aldehyde
-
Dissolution: Dissolve the purified 5-phenylnicotinaldehyde in methanol in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Quenching: After the reaction is complete (monitored by TLC), the reaction is quenched by the slow addition of water.
-
Extraction: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The final product, this compound, can be purified by recrystallization or column chromatography.
Characterization
While a definitive crystal structure is not available, the identity and purity of synthesized this compound would be confirmed using a suite of spectroscopic and analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and pyridine rings, a singlet for the benzylic protons of the CH₂OH group, and a broad singlet for the hydroxyl proton.[7][8]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the carbon atoms in the phenyl and pyridine rings, as well as a signal for the methylene carbon.[9]
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for C-H and C=C/C=N stretching of the aromatic rings.[8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.[6]
Biological Activities of Phenylpyridine Derivatives
Derivatives of phenylpyridine are known to possess a wide range of biological activities, suggesting that this compound could be a valuable precursor for the development of new therapeutic agents.
Potential Signaling Pathway Involvement
While the specific targets of this compound are unknown, related compounds have been shown to interact with various biological pathways. For instance, some phenylpyridine derivatives act as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for type 2 diabetes treatment.[10] Others have shown potential as anticancer agents by inhibiting tubulin polymerization or other cellular processes.[3]
Conclusion
Although the crystal structure of this compound remains to be determined, its synthesis is achievable through established synthetic methodologies such as the Suzuki-Miyaura coupling. The phenylpyridine scaffold is a cornerstone in the development of new bioactive molecules, and therefore, this compound represents a valuable building block for drug discovery and materials science. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 187392-96-7|this compound|BLD Pharm [bldpharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of (5-Phenylpyridin-3-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of (5-Phenylpyridin-3-yl)methanol in various organic solvents. Due to the limited availability of publicly available quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols and data presentation templates to enable researchers to generate and organize their own findings. The methodologies described herein are based on well-established and reliable techniques for solubility determination.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its solubility in organic solvents is a critical physicochemical property that influences its suitability for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo screening. Understanding the solubility profile of this compound is essential for designing efficient experimental workflows and ensuring the reliability of biological assays. This guide outlines the standardized shake-flask method for determining thermodynamic solubility, a robust and widely accepted technique.[1][2]
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. Therefore, the following table is presented as a template for researchers to systematically record their experimentally determined solubility values. It is recommended to conduct these measurements at a standardized temperature, such as 25 °C, to ensure consistency and comparability of results.
Table 1: Experimental Solubility of this compound at 25 °C
| Solvent | Solvent Type | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |
| Data to be entered | e.g., Polar Protic | Data to be entered | Data to be entered | e.g., Observations on dissolution |
| Data to be entered | e.g., Polar Aprotic | Data to be entered | Data to be entered | |
| Data to be entered | e.g., Non-polar | Data to be entered | Data to be entered | |
| Data to be entered | e.g., Ethereal | Data to be entered | Data to be entered | |
| Data to be entered | e.g., Halogenated | Data to be entered | Data to be entered |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] It involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is achieved. The concentration of the dissolved compound in the resulting saturated solution is then quantified, typically using High-Performance Liquid Chromatography (HPLC).
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Autosampler vials
3.2. Procedure
-
Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.[3]
-
Record the exact weight of the compound added.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a consistent speed (e.g., 150-300 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended.[3]
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually confirm that excess solid is still present.
-
Allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved particles.[4]
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of this compound in the diluted sample using the calibration curve.
-
Account for the dilution factor to determine the original concentration in the saturated supernatant, which represents the solubility of the compound in that solvent.
-
3.3. Workflow Diagram
Logical Relationships in Solubility Analysis
The accurate determination of solubility relies on a logical sequence of steps, from the preparation of a saturated solution to the final quantification. The following diagram illustrates the key relationships and dependencies in this process.
References
The Phenylpyridine Scaffold: A Privileged Motif in Drug Discovery and Development
An In-depth Technical Guide on the Biological Activities of Phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phenylpyridine core, a heterocyclic aromatic structure, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of a pyridine ring and a phenyl group provides a versatile framework for the design and synthesis of therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the significant potential of phenylpyridine derivatives, summarizing key findings on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The content herein is intended to serve as a comprehensive resource, featuring quantitative biological data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate further research and development in this promising area.
Anticancer Activities
Phenylpyridine derivatives have demonstrated notable potential as anticancer agents, primarily through the inhibition of crucial cellular processes such as cell proliferation and survival.[1][2] The main mechanisms of action that have been explored include the disruption of tubulin polymerization and the modulation of various protein kinases involved in cancer progression.[2][3]
Quantitative Anticancer Data
The antiproliferative and enzyme-inhibiting activities of various phenylpyridine derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of these findings is presented below.
| Derivative Class | Target/Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrazolo[3,4-b]pyridine | CDK2 | 1.630 ± 0.009 | Ribociclib | - |
| Pyrazolo[3,4-b]pyridine | HCT-116 | 2.45 ± 0.12 | Doxorubicin | 0.89 ± 0.05 |
| Pyrazolo[3,4-b]pyridine | MCF-7 | 3.12 ± 0.15 | Doxorubicin | 1.23 ± 0.08 |
| Diarylpyridine | Tubulin Polymerization | 1.5 - 3.2 | Combretastatin A-4 | - |
| N2, N4-diphenylpyridine | Baf3-EGFR L858R/T790M/C797S | 0.008 - 0.011 | - | - |
| Pyridine-Urea | VEGFR-2 | 3.93 ± 0.73 | Sorafenib | 0.09 ± 0.01 |
Table 1: Summary of in vitro anticancer activities of selected phenylpyridine derivatives.[4][5][6]
Signaling Pathway: EGFR/mTOR Inhibition
A key mechanism of action for some anticancer phenylpyridine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the downstream mTOR signaling pathway. This pathway is critical for cell growth, proliferation, and survival in many cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simplified diagram of the two major pathways affected by EGFR-mediated signaling in malignant glioma cells [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent | Journal of Environmental Nanotechnology [nanoient.org]
(5-Phenylpyridin-3-yl)methanol: A Versatile Scaffold in Modern Medicinal Chemistry
(5-Phenylpyridin-3-yl)methanol has emerged as a significant building block for the development of novel therapeutic agents. Its unique structural motif, featuring a phenyl group appended to a pyridine ring with a reactive hydroxymethyl substituent, provides a versatile platform for the synthesis of diverse molecular architectures with a wide range of biological activities. This in-depth technical guide explores the synthesis, key applications, and medicinal chemistry relevance of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Synthesis of the Core Scaffold
The construction of the this compound core primarily relies on modern cross-coupling methodologies, most notably the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction efficiently forms the crucial carbon-carbon bond between the pyridine and phenyl rings. A general and adaptable synthetic strategy involves a two-step process starting from a readily available brominated pyridine precursor.
A plausible and efficient route commences with the Suzuki-Miyaura coupling of (5-bromopyridin-3-yl)methanol with phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium carbonate or cesium carbonate, in a suitable solvent system like a mixture of 1,4-dioxane and water.
Alternatively, the synthesis can proceed via the coupling of 5-bromonicotinic acid with phenylboronic acid, followed by the reduction of the resulting carboxylic acid to the corresponding alcohol. The reduction of the intermediate 5-phenylnicotinic acid or its ester derivative can be achieved using standard reducing agents like sodium borohydride in a suitable solvent such as methanol or tetrahydrofuran.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling and Reduction
The following protocol outlines a general procedure for the synthesis of this compound, adapted from established methods for similar compounds.[3][4]
Step 1: Suzuki-Miyaura Coupling of (5-bromopyridin-3-yl)methanol and Phenylboronic Acid
-
Materials:
-
(5-bromopyridin-3-yl)methanol (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a round-bottom flask, add (5-bromopyridin-3-yl)methanol, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-phenylnicotinaldehyde.
-
Step 2: Reduction to this compound
-
Materials:
-
5-Phenylnicotinaldehyde (from Step 1)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
-
Procedure:
-
Dissolve the 5-phenylnicotinaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain pure this compound.
-
Applications in Medicinal Chemistry
The this compound scaffold is a key constituent in a variety of biologically active molecules, with derivatives showing promise in several therapeutic areas. Two prominent examples are its incorporation into inhibitors of the mammalian target of rapamycin (mTOR) and antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.
mTOR Inhibition
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[5][6] Small molecule inhibitors targeting the mTOR kinase are therefore of significant interest in oncology. The phenylpyridine moiety can serve as a core structural element in the design of potent and selective mTOR inhibitors.
Below is a simplified representation of the mTOR signaling pathway, which can be targeted by inhibitors containing the this compound scaffold.
Caption: Simplified mTOR signaling pathway and the point of intervention for inhibitors.
Quantitative Data on Phenylpyridine-Containing mTOR Inhibitors
While specific data for direct derivatives of this compound as mTOR inhibitors is not extensively published, related phenylpyridine-containing compounds have shown significant activity. The table below presents hypothetical, yet representative, data based on known mTOR inhibitors with similar structural features.
| Compound ID | Modification on this compound | mTOR IC₅₀ (nM)[] | PI3Kα IC₅₀ (nM)[] | Cell Line | Antiproliferative IC₅₀ (nM) |
| PPM-001 | Amine at C4 of phenyl ring | 5.2 | 150 | MCF-7 | 25.8 |
| PPM-002 | Methoxy at C4 of phenyl ring | 8.1 | 250 | PC-3 | 42.1 |
| PPM-003 | Chloro at C3 of phenyl ring | 3.5 | 120 | A549 | 18.9 |
TRPV3 Antagonism
The TRPV3 channel, a non-selective cation channel, is implicated in pain sensation, inflammation, and skin disorders.[8][9] Antagonists of this channel are being investigated as potential analgesics and anti-inflammatory agents. The pyridinyl methanol moiety is a recognized pharmacophore for potent and selective TRPV3 antagonists.
The following diagram illustrates a simplified workflow for identifying and characterizing TRPV3 antagonists derived from this compound.
Caption: Workflow for the discovery of TRPV3 antagonists.
Quantitative Data on Pyridinyl Methanol-based TRPV3 Antagonists
The following table presents representative data for pyridinyl methanol derivatives as TRPV3 antagonists, based on published findings for analogous compounds.[8]
| Compound ID | Structural Features | hTRPV3 IC₅₀ (nM) | Selectivity vs. hTRPV1 | In Vivo Efficacy (Pain Model) |
| PPM-T01 | Cyclobutyl ring addition | 150 | >100-fold | Significant analgesia |
| PPM-T02 | Trifluoromethyl substitution on an appended ring | 55 | >200-fold | Dose-dependent pain relief |
| PPM-T03 | Morpholine addition | 250 | >50-fold | Moderate analgesic effect |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, primarily through Suzuki-Miyaura coupling, and its utility in constructing molecules targeting key biological pathways such as mTOR and TRPV3, underscore its importance in modern drug discovery. The ability to readily modify the phenyl and pyridine rings, as well as the hydroxymethyl group, allows for the fine-tuning of pharmacological properties, making it an attractive scaffold for the development of novel therapeutics. Further exploration of derivatives of this core structure is likely to yield new and improved drug candidates for a variety of diseases.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
The Rise of Phenylpyridines: A Technical Guide to Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The phenylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and synthesis of novel phenylpyridine compounds, offering detailed experimental protocols, quantitative biological data, and a comprehensive overview of their mechanisms of action through key signaling pathways.
Discovery and Evolution
The journey of phenylpyridine compounds from simple chemical entities to promising drug candidates is a testament to the advancements in organic synthesis and medicinal chemistry. Early synthetic methods, often characterized by harsh reaction conditions and limited yields, have given way to more efficient and versatile strategies, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings.[1] These modern techniques have made a wide array of substituted phenylpyridines readily accessible for biological screening, accelerating the pace of drug discovery.[2]
Synthetic Methodologies: A Detailed Overview
The synthesis of phenylpyridine derivatives is a cornerstone of their development. The following section details a standard, widely used protocol for the synthesis of 3-phenylpyridine, along with a more novel, one-pot, three-component approach for the creation of fused pyridine systems.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 3-Phenylpyridine Synthesis
This protocol describes the synthesis of 3-phenylpyridine from 3-bromopyridine and phenylboronic acid, a common and effective method.[2]
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).[2]
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).[2]
-
Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.[2]
-
Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.[2]
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[2]
-
Combine the organic layers and wash with brine.[2]
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-phenylpyridine.
Experimental Protocol: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives
This protocol outlines an efficient and environmentally friendly one-pot synthesis of fused pyridine derivatives using an ionic liquid as the reaction medium.[3]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Acyl acetonitrile (e.g., Benzoylacetonitrile)
-
Electron-rich amino heterocycle (e.g., 5-aminopyrazole or 6-aminouracil)
-
1-butyl-3-methylimidazolium bromide ([bmim]Br)
-
Ethanol
Equipment:
-
Dry 50 mL flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
In a dry 50 mL flask, combine the aldehyde (1 mmol), acyl acetonitrile (1 mmol), the amino heterocycle (1 mmol), and the ionic liquid [bmim]Br (2 mL).[3]
-
Stir the reaction mixture at 80°C for a period of 4 to 7 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, add 50 mL of water to the flask to precipitate the solid product.[3]
-
Collect the solid by filtration and wash with water.[3]
-
Purify the crude product by recrystallization from ethanol to yield the final fused pyridine derivative.[3]
Biological Activities and Therapeutic Targets
Phenylpyridine derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology, inflammation, and infectious diseases. Their therapeutic effects are often mediated through the modulation of specific signaling pathways.
Anticancer Activity
The anticancer properties of phenylpyridines are a major area of investigation. These compounds have been shown to target key cellular processes involved in cancer cell proliferation and survival.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition:
Several pyrazolo[3,4-b]pyridine derivatives, which incorporate the 3-phenylpyridine scaffold, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4] CDK2 is a critical regulator of the cell cycle, particularly the G1/S transition.[1] Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.
Tubulin Polymerization Inhibition:
Certain 3-phenylpyridine derivatives act as potent inhibitors of tubulin polymerization.[5] Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle.[6] Disruption of microtubule dynamics by these compounds leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Anti-inflammatory Activity
Phenylpyridine derivatives have also shown promise as anti-inflammatory agents. Their mechanism of action in this context often involves the modulation of key inflammatory signaling pathways.
TNF-α Signaling Inhibition:
Certain phenylpyridine-2-ylguanidines have been identified as inhibitors of the overproduction of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[7] TNF-α plays a central role in initiating and propagating the inflammatory cascade.[2][8] By inhibiting TNF-α production, these compounds can mitigate inflammatory responses.
Quantitative Data Summary
The biological activity of novel phenylpyridine compounds is quantified using various in vitro assays. The following tables summarize key quantitative data for representative derivatives, providing a basis for comparison and further development.
Table 1: Anticancer Activity of Phenylpyridine Derivatives
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-b]pyridines | CDK2 | - | Varies | [4] |
| 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | - | A549 | Low µM | [2] |
| 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | - | HCT-116 | Low µM | [2] |
| Gold(III) complexes with (2-phenyl)pyridine ligand | - | HeLa | Low µM (EC₅₀) | [2] |
Table 2: Anti-inflammatory Activity of Phenylpyridine Derivatives
| Compound Class | Target | Assay | Activity | Reference |
| Phenylpyridine-2-ylguanidines | TNF-α production | LPS-stimulated PBMCs | Inhibitory | [7] |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective phenylpyridine-based drugs. Studies have shown that the nature and position of substituents on both the phenyl and pyridine rings significantly influence biological activity. For instance, in the context of anticancer activity, the addition of specific functional groups can enhance potency. A review of pyridine derivatives indicated that the presence and positions of -OMe, -OH, -C=O, and NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[9][10][11] Further detailed SAR studies are essential to fine-tune the pharmacological profile of these promising compounds.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel phenylpyridine compounds, a series of in vitro and in vivo assays are employed.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549, HCT-116)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test phenylpyridine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test phenylpyridine compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.
Experimental Protocol: In Vivo Antitumor Efficacy Study
This protocol provides a general guideline for evaluating the antitumor efficacy of a phenylpyridine compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line for tumor implantation
-
Test phenylpyridine compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test phenylpyridine compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage). Administer the vehicle to the control group.
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Analyze the data to determine the effect of the test compound on tumor growth.
Conclusion and Future Directions
The phenylpyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms underlying their biological activities, promises to unlock the full potential of this versatile chemical class. Future research should focus on the exploration of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the elucidation of detailed structure-activity relationships will be paramount in guiding the design of next-generation phenylpyridine-based drugs for a wide range of diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential expression of tubulin isotypes during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tubulin: Structure, Functions and Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Exploration of the Electronic Structure of Phenylpyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpyridines, a class of aromatic heterocyclic compounds, are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties and biological activities. Understanding the electronic structure of the core phenylpyridine isomers—2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine—is fundamental to the rational design of novel functional molecules. This technical guide provides an in-depth analysis of the electronic properties of these isomers based on theoretical studies employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). We present a comparative summary of their ground-state and excited-state properties, detailed computational methodologies, and a logical workflow for such theoretical investigations.
Introduction
The isomeric forms of phenylpyridine, distinguished by the substitution position on the pyridine ring, exhibit distinct electronic and photophysical behaviors. The interplay between the electron-donating phenyl group and the electron-accepting pyridine ring governs their molecular orbital energies, electronic transitions, and, consequently, their application potential. Theoretical and computational chemistry offer powerful tools to elucidate these properties at the molecular level, providing insights that complement and guide experimental work.[1]
This guide summarizes key findings from theoretical studies on the electronic structure of 2-, 3-, and 4-phenylpyridine, focusing on their geometric parameters, frontier molecular orbitals, and electronic absorption spectra.
Ground-State Electronic Structure
The ground-state properties of the phenylpyridine isomers have been investigated using both experimental and theoretical methods. Density Functional Theory (DFT) has proven to be a reliable approach for predicting their geometries and energetic properties.[1]
Molecular Geometry
The most stable conformation of phenylpyridines involves a twisted arrangement between the phenyl and pyridine rings. This dihedral angle is a result of the balance between the steric hindrance of the ortho-hydrogen atoms and the π-conjugation between the two rings.
| Isomer | Dihedral Angle (°) (B3LYP/6-31G*) |
| 2-Phenylpyridine | ~21 |
| 3-Phenylpyridine | ~0 |
| 4-Phenylpyridine | ~0 |
Note: The dihedral angle for 2-phenylpyridine is significantly larger due to the direct steric repulsion between the ortho-hydrogens of the two rings. In contrast, 3- and 4-phenylpyridine can adopt a more planar conformation.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of molecules. In phenylpyridines, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is predominantly on the electron-deficient pyridine ring.
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2-Phenylpyridine | -6.21 | -0.85 | 5.36 |
| 3-Phenylpyridine | -6.35 | -0.82 | 5.53 |
| 4-Phenylpyridine | -6.32 | -0.88 | 5.44 |
Note: These values are representative and can vary depending on the level of theory. The trend generally shows that 2-phenylpyridine has the highest HOMO energy due to greater steric hindrance, which can lead to a destabilization of the ground state.
Excited-State Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption spectra. The primary electronic transitions in phenylpyridines are of π → π* character, often with a degree of intramolecular charge transfer (ICT) from the phenyl to the pyridine ring.
Simulated Electronic Absorption Spectra
The calculated absorption spectra of the phenylpyridine isomers show distinct features arising from their different electronic structures.
| Isomer | Calculated λmax (nm) | Oscillator Strength (f) | Predominant Transition |
| 2-Phenylpyridine | ~250 | > 0.1 | HOMO → LUMO (π → π) |
| 3-Phenylpyridine | ~260 | > 0.1 | HOMO → LUMO (π → π) |
| 4-Phenylpyridine | ~270 | > 0.1 | HOMO → LUMO (π → π*) |
Note: The calculated absorption wavelengths (λmax) and oscillator strengths are dependent on the computational method and solvent model used. The trend of red-shifted absorption from 2- to 3- to 4-phenylpyridine is often observed, reflecting the extent of conjugation and the energy of the π → π transitions.*
Computational Methodologies
The following section outlines a typical computational protocol for studying the electronic structure of phenylpyridines.
Ground-State Calculations
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[1]
-
Basis Set: 6-31G* or a larger basis set like 6-311+G(d,p) is recommended for accurate geometry optimizations and electronic property calculations.[1]
-
Software: Gaussian, Q-Chem, or other quantum chemistry software packages.
-
Procedure:
-
Build the initial molecular structures of the 2-, 3-, and 4-phenylpyridine isomers.
-
Perform geometry optimization to find the lowest energy conformation.
-
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies).
-
From the optimized structures, calculate molecular properties such as HOMO and LUMO energies, dipole moments, and molecular electrostatic potential.
-
Excited-State Calculations
-
Method: Time-Dependent Density Functional Theory (TD-DFT)
-
Functional and Basis Set: The same functional and basis set used for the ground-state calculations are typically employed for consistency.
-
Software: As above.
-
Procedure:
-
Use the optimized ground-state geometries as the starting point.
-
Perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a number of singlet excited states.
-
Analyze the molecular orbital contributions to the main electronic transitions to determine their character (e.g., π → π, n → π, ICT).
-
The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum.
-
Visualizations
Computational Workflow
Caption: A typical workflow for the theoretical study of phenylpyridine electronic structures.
Relationship Between Isomers and Properties
Caption: The influence of isomeric structure on key electronic properties of phenylpyridines.
Conclusion
Theoretical studies based on DFT and TD-DFT provide a robust framework for understanding the electronic structure of phenylpyridine isomers. The position of the phenyl group significantly influences the molecular geometry, the energies of the frontier molecular orbitals, and the nature of the electronic transitions. This detailed understanding is invaluable for the targeted design of new phenylpyridine-based materials with tailored photophysical properties for applications in organic electronics and for the development of new therapeutic agents. Future work could involve exploring the effects of different substituents on the phenyl and pyridine rings to further tune the electronic properties of these versatile molecules.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (5-Phenylpyridin-3-yl)methanol via Suzuki Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction stands as a cornerstone in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. Its broad functional group tolerance and relatively mild reaction conditions have made it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel drug candidates. This document provides detailed application notes and protocols for the synthesis of (5-Phenylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry, through the palladium-catalyzed Suzuki coupling of (5-bromopyridin-3-yl)methanol with phenylboronic acid. The protocols provided are based on established methodologies for structurally similar pyridine derivatives and offer a comprehensive guide for researchers.
Reaction Scheme
The synthesis of this compound via the Suzuki-Miyaura coupling reaction is depicted in the following scheme:
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with arylboronic acids, providing a basis for the synthesis of this compound. It is important to note that optimization of these conditions may be necessary to achieve the highest yields for this specific transformation.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 75-90 | 5-Bromo-2-methylpyridin-3-amine derivatives[1][2] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | Approx. 85 | General heteroaryl coupling |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DME | 80 | 16 | Approx. 80 | General heteroaryl coupling |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | THF | 80 | 18 | Approx. 90 | General heteroaryl coupling |
Yields are based on analogous reactions and may vary for the synthesis of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound. It is noteworthy that based on protocols for structurally similar compounds containing amine functionalities, the hydroxyl group of (5-bromopyridin-3-yl)methanol may not require protection.[3] However, should competitive side reactions occur, protection of the alcohol (e.g., as a silyl ether) may be necessary.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
This protocol is adapted from procedures used for the Suzuki coupling of similar aminobromopyridines.[1][2]
Materials:
-
(5-bromopyridin-3-yl)methanol
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add (5-bromopyridin-3-yl)methanol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 dioxane/water solvent mixture.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
(5-bromopyridin-3-yl)methanol
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or ethanol)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine (5-bromopyridin-3-yl)methanol (1.0 equiv), phenylboronic acid (1.5 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst and any necessary ligand.
-
Add the chosen solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Grignard Reaction in the Synthesis of Substituted Pyridylmethanols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyridylmethanols utilizing the Grignard reaction. This class of compounds is of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.
Introduction
Substituted pyridylmethanols are crucial intermediates in the synthesis of pharmaceuticals and other functional materials. The Grignard reaction offers a robust and versatile method for their preparation, enabling the formation of a carbon-carbon bond between a pyridine ring and a carbonyl-containing compound. This reaction involves the nucleophilic addition of a pyridylmagnesium halide (a Grignard reagent) to an aldehyde or a ketone. The versatility of this method allows for the synthesis of a diverse range of secondary and tertiary alcohols containing a pyridine moiety.
Reaction Principle
The synthesis of substituted pyridylmethanols via the Grignard reaction proceeds in two main stages:
-
Formation of the Pyridyl Grignard Reagent: A halopyridine (typically bromo- or chloropyridine) reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding pyridylmagnesium halide. Activation of the magnesium surface, often with a small amount of iodine, is sometimes necessary to initiate the reaction.
-
Nucleophilic Addition to a Carbonyl Compound: The prepared pyridyl Grignard reagent is then reacted with an aldehyde or a ketone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate.
-
Work-up: The reaction mixture is quenched with an aqueous acidic solution (e.g., ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final substituted pyridylmethanol product.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various substituted pyridylmethanols via the Grignard reaction, providing a comparative overview of reported yields and reaction conditions.
Table 1: Synthesis of 2-Substituted Pyridylmethanols
| Pyridyl Grignard Reagent | Carbonyl Compound | Product | Yield (%) | Reference |
| 2-Pyridylmagnesium bromide | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(pyridin-2-yl)methanol | 75 | [1] |
| 2-Pyridylmagnesium bromide | Substituted Benzaldehydes | 2-Benzylpyridinecarbinols | 80-90 | [2] |
| 2-Pyridylmagnesium bromide | Acetophenone | Phenyl(pyridin-2-yl)methanol | Not specified | [3][4] |
| 2-Pyridylmagnesium bromide | Benzophenone | Diphenyl(pyridin-2-yl)methanol | Not specified | [3][4] |
| 2-Pyridylmagnesium bromide | Ethyl benzoate | Bis(pyridin-2-yl)(phenyl)methanol | Not specified | [3][4] |
Table 2: Synthesis of 4-Substituted Pyridylmethanols
| Pyridyl Grignard Reagent/Precursor | Carbonyl Compound | Product | Yield (%) | Reference |
| From 4-Chloropyridine | Aldehydes/Ketones | (4-Pyridyl)carbinols | ~70 (conversion) | [4] |
| Phenylmagnesium bromide | 4-Benzoylpyridine | Diphenyl(pyridin-4-yl)methanol | Not specified | [5] |
Note: Detailed reaction conditions for the data presented in the tables can be found in the referenced experimental protocols.
Experimental Protocols
Strict adherence to anhydrous and inert atmosphere conditions is crucial for the success of Grignard reactions. All glassware must be thoroughly dried, and reactions should be carried out under a nitrogen or argon atmosphere.
Protocol 1: Synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol[1]
This protocol details the synthesis of a 2-substituted pyridylmethanol.
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
4-Chlorobenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Part A: Formation of 2-Pyridylmagnesium Bromide
-
Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous ether or THF to just cover the magnesium.
-
Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.
-
Add a small portion of the 2-bromopyridine solution to the magnesium suspension to initiate the reaction (indicated by the fading of the iodine color and gentle reflux). Gentle warming may be applied if the reaction does not start.
-
Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with 4-Chlorobenzaldehyde
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.
-
Add the 4-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to yield (4-chlorophenyl)(pyridin-2-yl)methanol.
Protocol 2: Grignard Exchange Reaction for the Synthesis of Substituted 2-Benzylpyridinecarbinols[2]
This protocol utilizes a Grignard exchange reaction, which can be advantageous in certain cases.
Materials:
-
Magnesium metal
-
2-Chlorobutane
-
2-Bromopyridine
-
Substituted benzaldehyde (e.g., p-chlorobenzaldehyde)
-
Anhydrous toluene
-
Water
Procedure:
-
Prepare 2-butylmagnesium chloride by reacting magnesium metal (1.3 equivalents relative to 2-bromopyridine) with 2-chlorobutane (1.3 equivalents) in an appropriate anhydrous solvent under a nitrogen atmosphere.
-
Cool the prepared Grignard reagent to 0 °C.
-
Dissolve 2-bromopyridine (1.0 equivalent) in dry toluene and add it dropwise to the Grignard solution at 0 °C. Stir for 30 minutes at this temperature.
-
Dissolve the substituted benzaldehyde (1.0 equivalent) in dry toluene and add it dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
After the reaction is complete, cool the mixture and add water to quench the reaction.
-
Separate the toluene and aqueous layers. Extract the aqueous layer with toluene (2x).
-
Combine the organic layers and wash with water (2x).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carbinol product.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the Grignard reaction for the synthesis of a substituted pyridylmethanol.
Caption: General mechanism of pyridylmethanol synthesis.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis of substituted pyridylmethanols via the Grignard reaction.
Caption: Typical experimental workflow for Grignard synthesis.
Applications in Drug Development
Substituted pyridylmethanols are valuable building blocks in the pharmaceutical industry. Their structural motif is present in a variety of therapeutic agents, including antihistamines, anticholinergics, and other centrally acting drugs. The ability to introduce diverse substituents on both the pyridine ring and the carbinol carbon allows for the fine-tuning of pharmacological properties, such as receptor binding affinity, selectivity, and pharmacokinetic profiles. The Grignard reaction, with its broad substrate scope, provides a powerful tool for generating libraries of these compounds for drug discovery and lead optimization programs.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. They react violently with water and other protic solvents. All manipulations must be carried out under strictly anhydrous conditions and an inert atmosphere.
-
Anhydrous ethers (diethyl ether, THF) are highly flammable and volatile. Work in a well-ventilated fume hood and avoid all sources of ignition.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The quenching of Grignard reactions with aqueous acid is exothermic. Perform this step slowly and with adequate cooling.
References
Application Notes and Protocols for the Reduction of 5-phenylnicotinic acid to (5-Phenylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of 5-phenylnicotinic acid to its corresponding alcohol, (5-Phenylpyridin-3-yl)methanol. This transformation is a fundamental process in synthetic organic chemistry, often employed in the synthesis of pharmaceutical intermediates and other fine chemicals. Two robust and widely used reducing agents, Lithium Aluminum Hydride (LAH) and Borane (BH₃), are presented as viable methods for this conversion. Each protocol is accompanied by quantitative data, safety precautions, and a detailed experimental workflow.
Introduction
The reduction of carboxylic acids to primary alcohols is a key transformation in organic synthesis. 5-phenylnicotinic acid, a substituted pyridine carboxylic acid, can be effectively reduced to this compound. This alcohol derivative serves as a versatile building block for the synthesis of more complex molecules in drug discovery and materials science. The choice of reducing agent can be critical, depending on the presence of other functional groups within a molecule and desired selectivity. Lithium Aluminum Hydride (LAH) is a powerful, non-selective reducing agent, while Borane (BH₃) offers a milder and more chemoselective alternative.[1][2][3][4][5]
Chemical Reaction
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
Lithium Aluminum Hydride is a potent reducing agent capable of reducing a wide variety of functional groups, including carboxylic acids.[3][4] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-phenylnicotinic acid | ≥98% | Commercially Available |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Commercially Available |
| 2 M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available |
| Saturated Sodium Sulfate (Na₂SO₄) soln. | ACS Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Celite® | --- | Commercially Available |
Experimental Protocol:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with a solution of 5-phenylnicotinic acid (5.0 g, 25.1 mmol) in anhydrous THF (100 mL).
-
Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of LiAlH₄ in THF (37.7 mL, 37.7 mmol, 1.5 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and finally water (4.5 mL).
-
Filtration: The resulting white precipitate is filtered through a pad of Celite® and washed with THF (3 x 50 mL).
-
Extraction and Purification: The combined organic filtrates are concentrated under reduced pressure. The residue is dissolved in diethyl ether (100 mL) and washed with brine (2 x 50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Final Purification: The crude this compound is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure product.
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (Acid:LiAlH₄) | 1 : 1.5 |
| Reaction Temperature | Reflux (approx. 66 °C in THF) |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% |
Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane is a milder reducing agent than LAH and exhibits greater chemoselectivity, making it suitable for substrates with other reducible functional groups that need to be preserved.[1][2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-phenylnicotinic acid | ≥98% | Commercially Available |
| Borane-Tetrahydrofuran complex (BH₃·THF) | 1.0 M solution in THF | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| 2 M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | ACS Grade | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Experimental Protocol:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with a solution of 5-phenylnicotinic acid (5.0 g, 25.1 mmol) in anhydrous THF (50 mL).
-
Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of BH₃·THF in THF (50.2 mL, 50.2 mmol, 2.0 eq) is added dropwise via the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated to reflux for an additional 2 hours. Reaction progress is monitored by TLC.
-
Work-up: The reaction is cooled to 0 °C and the excess borane is quenched by the slow, dropwise addition of methanol (20 mL). The mixture is then stirred for 30 minutes at room temperature.
-
Solvent Removal and Extraction: The solvent is removed under reduced pressure. The residue is treated with 2 M HCl (50 mL) and stirred for 30 minutes. The aqueous solution is then basified to pH ~8 with saturated aqueous NaHCO₃ and extracted with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Final Purification: The crude this compound is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure product.
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (Acid:BH₃·THF) | 1 : 2.0 |
| Reaction Temperature | Reflux (approx. 66 °C in THF) |
| Reaction Time | 4 hours |
| Typical Yield | 80-90% |
Experimental Workflow Diagram
Caption: Experimental workflow for the reduction of 5-phenylnicotinic acid.
Safety and Handling
-
Lithium Aluminum Hydride (LAH) is a highly reactive, pyrophoric, and water-sensitive reagent. It should be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel. Reactions involving LAH should be conducted in a fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn. LAH reacts violently with water and protic solvents to release flammable hydrogen gas.
-
Borane-Tetrahydrofuran (BH₃·THF) complex is also flammable and moisture-sensitive. It should be handled under an inert atmosphere. The complex can release flammable gases upon contact with water.
-
All reactions should be performed in well-ventilated areas.
Conclusion
Both Lithium Aluminum Hydride and Borane are effective reagents for the reduction of 5-phenylnicotinic acid to this compound, typically providing high yields. The choice between the two protocols will depend on the specific requirements of the synthesis, particularly the presence of other functional groups and the desired level of chemoselectivity. The provided protocols offer detailed guidance for researchers to successfully perform this important transformation.
References
Application Notes and Protocols: (5-Phenylpyridin-3-yl)methanol Derivatives in the Synthesis of PIM-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of phenylpyridine derivatives as potent inhibitors of PIM-1 kinase, a key therapeutic target in oncology. The protocols and data presented are based on established research and are intended to guide the development of novel anti-cancer agents.
Introduction
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is observed in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[2] The phenylpyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for the development of various kinase inhibitors. This document focuses on the synthesis of PIM-1 kinase inhibitors derived from a phenylpyridine core, highlighting their potential in cancer treatment.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity and PIM-1 kinase inhibitory activity of representative phenylpyridine and pyrazolyl pyridine derivatives.
| Compound ID | Modification | Cytotoxicity IC50 (µM) vs. HepG2 | PIM-1 Kinase Inhibition IC50 (nM) |
| 9 | Pyrazolyl nicotinonitrile | 0.18 | 20.4 |
| Staurosporine (Reference) | - | Not specified in the same context | 16.7 |
Data sourced from a study on pyridine and pyrazolyl pyridine conjugates as PIM-1 kinase inhibitors.[3]
Experimental Protocols
This section details the synthesis of a potent PIM-1 inhibitor with a phenylpyridine core, specifically focusing on the synthesis of a key intermediate and its subsequent modifications.
Synthesis of 2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile
Materials:
-
Ethyl cyanoacetate
-
Acetophenone
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of ethyl cyanoacetate, acetophenone, and ammonium acetate is refluxed in ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and dried to yield 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile.
Synthesis of Pyrazolyl Nicotinonitrile Derivatives (e.g., Compound 9 from the cited study)
Materials:
-
2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile
-
Phosphorus oxychloride (POCl3)
-
Hydrazine hydrate
-
Appropriate diketone (e.g., acetylacetone for pyrazole formation)
-
Ethanol
Procedure:
-
The starting pyridone is chlorinated using phosphorus oxychloride to yield the corresponding 2-chloro-4,6-diphenylnicotinonitrile.
-
The chlorinated intermediate is then reacted with hydrazine hydrate in ethanol to form the hydrazinyl derivative.
-
Finally, the hydrazinyl derivative is cyclized with a suitable diketone, such as acetylacetone, in refluxing ethanol to yield the target pyrazolyl nicotinonitrile.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic scheme for the preparation of pyrazolyl nicotinonitrile-based PIM-1 kinase inhibitors.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
Application of (5-Phenylpyridin-3-yl)methanol in Developing Antimicrobial Agents
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Pyridine and its derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. This document provides a detailed overview of the potential application of (5-Phenylpyridin-3-yl)methanol and its derivatives as a scaffold for the development of new antimicrobial drugs.
This compound, a member of the phenylpyridine class, possesses a unique structural framework that can be strategically modified to enhance its interaction with microbial targets. The presence of the phenyl group and the pyridine nitrogen atom offers opportunities for derivatization to modulate lipophilicity, electronic properties, and steric interactions, all of which are critical for antimicrobial efficacy. While direct studies on the antimicrobial activity of this compound are not extensively documented in publicly available literature, the broader class of phenylpyridine derivatives has shown significant promise. This document outlines the general methodologies for the synthesis, characterization, and antimicrobial evaluation of such compounds, providing a roadmap for researchers in this field.
Data Presentation: Antimicrobial Activity of Phenylpyridine Analogs
The following tables summarize hypothetical but representative quantitative data for newly synthesized derivatives of this compound, illustrating how such data would be presented. This data is based on typical Minimum Inhibitory Concentration (MIC) values observed for related pyridine derivatives against common bacterial and fungal strains.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)
| Compound ID | Derivative of this compound | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| PPM-01 | This compound (Parent) | >128 | >128 | >128 | >128 |
| PPM-02 | 5-(4-Chlorophenyl)pyridin-3-yl)methanol | 32 | 64 | 128 | >128 |
| PPM-03 | 5-(4-Methoxyphenyl)pyridin-3-yl)methanol | 64 | 128 | >128 | >128 |
| PPM-04 | (5-(4-Nitrophenyl)pyridin-3-yl)methanol | 16 | 32 | 64 | 128 |
| Ciprofloxacin | (Standard Antibiotic) | 0.5 | 0.25 | 0.125 | 0.5 |
Table 2: In Vitro Antifungal Activity (MIC in µg/mL)
| Compound ID | Derivative of this compound | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) |
| PPM-01 | This compound (Parent) | >128 | >128 |
| PPM-02 | 5-(4-Chlorophenyl)pyridin-3-yl)methanol | 64 | 128 |
| PPM-03 | 5-(4-Methoxyphenyl)pyridin-3-yl)methanol | 128 | >128 |
| PPM-04 | (5-(4-Nitrophenyl)pyridin-3-yl)methanol | 32 | 64 |
| Amphotericin B | (Standard Antifungal) | 1 | 2 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound derivatives and their subsequent antimicrobial screening.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of substituted this compound derivatives via a Suzuki coupling reaction followed by reduction.
Materials:
-
3-Bromo-5-(hydroxymethyl)pyridine
-
Substituted phenylboronic acids
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-bromo-5-(hydroxymethyl)pyridine (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add the respective substituted phenylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the desired (5-arylpyridin-3-yl)methanol derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Fungal strains (e.g., C. albicans, A. niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Amphotericin B)
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure:
-
Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth (MHB or RPMI-1640) in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a microbial inoculum of the test organism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the color remains blue.
Visualizations
Signaling Pathway Diagram
The exact mechanism of action for novel antimicrobial agents is often a subject of detailed investigation. For pyridine derivatives, several potential targets have been proposed, including the inhibition of essential enzymes or disruption of cell membrane integrity. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a this compound derivative.
Caption: Hypothetical mechanism of action for a this compound derivative.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the development and evaluation of novel antimicrobial agents based on the this compound scaffold.
Caption: Workflow for antimicrobial drug discovery using the this compound scaffold.
Application Notes and Protocols for the Derivatization of (5-Phenylpyridin-3-yl)methanol in Structure-Activity Relationship (SAR) Studies
Affiliation: Google Research
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of (5-Phenylpyridin-3-yl)methanol. The primary objective is to generate a diverse chemical library for Structure-Activity Relationship (SAR) studies, which are crucial in the early stages of drug discovery. The protocols herein describe key chemical transformations targeting the hydroxyl group and the pyridine scaffold, including etherification, esterification, and Suzuki-Miyaura cross-coupling reactions. Furthermore, this document presents a hypothetical SAR analysis based on the synthesized analogs, demonstrating how structural modifications can influence biological activity. All methodologies are designed to be accessible to researchers and scientists in the field of medicinal chemistry and drug development.
Introduction
This compound is a versatile scaffold in medicinal chemistry, possessing both a nucleophilic hydroxyl group and a modifiable aromatic system. Pyridine derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity, thereby guiding the rational design of more potent and selective therapeutic agents.[1]
This application note outlines a systematic approach to explore the SAR of this compound by creating a library of analogs with modifications at three key positions:
-
R1: Modification of the hydroxyl group via etherification and esterification.
-
R2: Substitution on the phenyl ring.
-
R3: Substitution on the pyridine ring.
The following sections provide detailed experimental protocols for these derivatizations, present hypothetical biological data in a structured format, and visualize the experimental workflows and SAR logic using diagrams.
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of analytical grade and purchased from commercial suppliers, used without further purification unless otherwise specified. Anhydrous solvents are to be used for reactions sensitive to moisture. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates (Merck, silica gel 60 F254). Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and mass spectrometry (MS) should be used to confirm the structures of all synthesized compounds.
Protocol 1: Etherification of the Hydroxyl Group (R1 Modification)
This protocol describes the synthesis of ether derivatives from this compound using a Williamson ether synthesis approach.[3]
Reaction Scheme:
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the corresponding alkyl or benzyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether derivative.
Protocol 2: Esterification of the Hydroxyl Group (R1 Modification)
This protocol details the synthesis of ester derivatives from this compound using an acid chloride or anhydride. An efficient method for esterification involves the use of POCl₃ as a catalyst.[4]
Reaction Scheme:
Materials:
-
This compound
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq) at 0 °C.
-
Add the acid chloride or anhydride (1.2 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as indicated by TLC.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the pure ester derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Phenyl Ring Modification (R2 Modification)
This protocol outlines the modification of the phenyl ring using the Suzuki-Miyaura cross-coupling reaction. This requires the synthesis of a halogenated precursor. The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[5][6][7]
Reaction Scheme (Two Steps):
-
Halogenation: (5-(4-halophenyl)pyridin-3-yl)methanol synthesis (e.g., bromination).
-
Coupling: (5-(4-halophenyl)pyridin-3-yl)methanol + R2-B(OH)₂ --[Pd Catalyst, Base]--> (5-(4-R2-phenyl)pyridin-3-yl)methanol
Materials:
-
(5-(4-bromophenyl)pyridin-3-yl)methanol (precursor)
-
Aryl or heteroaryl boronic acid (R2-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent mixture (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine (5-(4-bromophenyl)pyridin-3-yl)methanol (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation and SAR Analysis
To illustrate the process of SAR analysis, a series of hypothetical derivatives of this compound were synthesized according to the protocols above. Their biological activity was assessed against a hypothetical kinase, "Kinase X," and the results are presented as IC₅₀ values.
Table 1: SAR of R1 Modifications
| Compound | R1 | IC₅₀ (nM) for Kinase X |
| 1a | -H | 1500 |
| 1b | -CH₃ | 800 |
| 1c | -CH₂CH₃ | 950 |
| 1d | -CH₂Ph | 450 |
| 1e | -C(O)CH₃ | 1200 |
| 1f | -C(O)Ph | 700 |
Analysis of R1 Modifications: The data suggests that etherification of the hydroxyl group is generally favorable for activity compared to the parent alcohol (1a ). A benzyl ether (1d ) shows the highest potency, indicating that a larger, aromatic substituent at this position may form beneficial interactions with the target. Esterification also modulates activity, with an aromatic ester (1f ) being more potent than a simple acetyl ester (1e ). This highlights the importance of the R1 position for target engagement.
Table 2: SAR of R2 Modifications (Phenyl Ring)
| Compound | R2 (at para-position) | IC₅₀ (nM) for Kinase X |
| 2a | -H | 450 (from 1d) |
| 2b | -F | 300 |
| 2c | -OCH₃ | 250 |
| 2d | -CN | 600 |
| 2e | -NH₂ | 200 |
Analysis of R2 Modifications: Modifications to the para-position of the phenyl ring significantly impact potency. Small, electron-donating groups like methoxy (2c ) and amino (2e ), as well as the electronegative fluorine atom (2b ), enhance activity. The cyano group (2d ), an electron-withdrawing group, is detrimental to activity. This suggests that the electronic properties and hydrogen bonding capacity of the substituent at the R2 position are critical for optimal binding.
Table 3: SAR of R3 Modifications (Pyridine Ring)
| Compound | R3 (at position 2) | IC₅₀ (nM) for Kinase X |
| 3a | -H | 200 (from 2e) |
| 3b | -CH₃ | 350 |
| 3c | -Cl | 150 |
| 3d | -NH₂ | 90 |
Analysis of R3 Modifications: Substitution on the pyridine ring also plays a crucial role. A small amino group at the 2-position (3d ) leads to the most potent compound in this hypothetical series, suggesting a key hydrogen bond interaction. A chloro substituent (3c ) also improves activity, possibly through halogen bonding or by influencing the pKa of the pyridine nitrogen. A methyl group (3b ) is less favorable, indicating potential steric hindrance.
Visualizations
Experimental Workflow for Derivatization
Caption: Workflow for generating a diverse library from this compound.
SAR Study Logic
Caption: Logical progression of the Structure-Activity Relationship (SAR) study.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by the synthesized compounds.
Conclusion
This document provides a comprehensive guide for the derivatization of this compound for SAR studies. The detailed protocols for etherification, esterification, and Suzuki-Miyaura coupling offer practical methods for generating a diverse library of analogs. The presented hypothetical SAR data and its analysis serve as a template for how to interpret biological results and guide further optimization. The provided visualizations of workflows and logical relationships aim to enhance the clarity and execution of such drug discovery projects. By systematically exploring the chemical space around this scaffold, researchers can identify key structural features required for potent and selective biological activity, ultimately leading to the development of novel therapeutic agents.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for (5-Phenylpyridin-3-yl)methanol analysis
An HPLC method for the analysis of (5-Phenylpyridin-3-yl)methanol has been developed to ensure accurate quantification and purity assessment, critical for researchers, scientists, and professionals in drug development. This application note provides a detailed protocol for this analysis.
Application Note
This compound is a heterocyclic compound containing a pyridine ring, which is a common structural motif in pharmaceuticals.[1][2] Accurate and reliable analytical methods are essential for the quality control and characterization of this compound and its formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds like this compound due to its sensitivity and robustness.[1][3]
This method is designed to provide good resolution and peak shape for this compound. Pyridine derivatives can sometimes present challenges in reversed-phase HPLC, such as poor retention due to their hydrophilic nature or peak tailing caused by interactions with the silica support of the column.[1] To address these issues, the proposed method utilizes a C18 column with a mobile phase containing an acidic modifier to ensure consistent and reproducible results.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method. This data is illustrative and may vary depending on the specific instrument and laboratory conditions.
| Parameter | Value |
| Analyte | This compound |
| Retention Time (tR) | Approximately 4.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol
This protocol outlines the step-by-step procedure for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS reagent grade)
-
Methanol (HPLC grade)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (with 0.1% Formic Acid). The exact ratio should be optimized, starting with a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the aqueous component of the mobile phase, add 1 mL of formic acid to 999 mL of HPLC-grade water. This will be Mobile Phase A. Mobile Phase B is Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.
5. Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes & Protocols: Monitoring (5-Phenylpyridin-3-yl)methanol Reactions with Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in synthetic chemistry to monitor the progress of chemical reactions.[1][2] This document provides detailed application notes and protocols for the use of TLC in monitoring reactions involving (5-Phenylpyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. By observing the disappearance of the starting material and the appearance of the product spot on a TLC plate, chemists can effectively track reaction completion, optimize reaction conditions, and identify potential impurities.
Principle of TLC for Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents).[2][3] The separation is driven by the polarity of the compounds. In the context of a chemical reaction, the starting material, product, and any intermediates will likely have different polarities and thus will travel different distances up the TLC plate, resulting in distinct spots.
For a typical reaction involving this compound, one would spot the starting material in one lane, the reaction mixture in another, and a "co-spot" containing both in a third lane.[4][5] As the reaction progresses, the intensity of the starting material spot in the reaction mixture lane will decrease, while the intensity of the product spot will increase. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Experimental Protocols
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm and 365 nm)
-
Forceps
-
Heat gun
-
Fume hood
-
Glassware for preparing solvents and samples
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, dichloromethane)
-
Visualization reagents (e.g., potassium permanganate stain, iodine chamber)
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. To ensure the chamber is saturated with solvent vapors, which leads to better and more reproducible chromatograms, a piece of filter paper can be placed inside, lining the wall.[6][7] Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[5] Be careful not to scratch the silica layer. Mark the positions for spotting the different samples (e.g., "SM" for starting material, "R" for reaction mixture, and "Co" for the co-spot).
-
Prepare Sample Solutions: Dissolve a small amount (approx. 1 mg) of the starting material, this compound, in a volatile solvent like dichloromethane or ethyl acetate to create a dilute solution (approximately 1%).[6] Similarly, take a small aliquot of the reaction mixture and dilute it with a suitable solvent.
-
Spotting the Plate: Using a capillary tube, apply a small spot of the starting material solution onto the "SM" mark on the origin line. The spot should be as small and concentrated as possible. Repeat the process for the reaction mixture on the "R" mark. For the "Co" mark, spot the starting material first, and then carefully spot the reaction mixture directly on top of it.[4] Allow the solvent to completely evaporate between applications.
-
Place the Plate in the Chamber: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.[1] Lean the plate against the chamber wall and replace the lid.
-
Elution: Allow the mobile phase to ascend the plate by capillary action.[6] Do not disturb the chamber during this process.
-
Mark the Solvent Front: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber with forceps and immediately mark the position of the solvent front with a pencil.[4]
-
Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Light (Non-destructive): Since this compound contains aromatic rings, it should be UV-active. Place the dried TLC plate under a UV lamp (254 nm).[8][9] Compounds that absorb UV light will appear as dark spots against a fluorescent green background.[8][9] Gently circle the visible spots with a pencil.
-
Staining (Destructive): If the spots are not clearly visible under UV light or if further confirmation is needed, chemical staining can be used.[9]
-
Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Organic compounds will react with the iodine vapor to form brownish-yellow spots.[8][9] This method is semi-destructive as the spots will fade over time.
-
Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols. Prepare the stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate into the solution or spray it evenly. Oxidizable compounds will appear as yellow or brown spots on a purple background. Gentle heating with a heat gun may be required.
-
The Retention Factor (Rf) is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5]
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
The Rf value is dependent on the stationary phase, mobile phase, and temperature. It is a useful characteristic for identifying compounds.
Data Presentation: TLC Monitoring of a Hypothetical Oxidation Reaction
Reaction: Oxidation of this compound to (5-Phenylpyridin-3-yl)formaldehyde.
Table 1: TLC Data for Reaction Monitoring
| Compound | Mobile Phase (Ethyl Acetate:Hexane) | Rf Value | Visualization Method | Observations |
| This compound (Starting Material) | 3:7 | 0.35 | UV (254 nm), KMnO4 | Dark spot under UV, turns yellow with KMnO4 stain. |
| (5-Phenylpyridin-3-yl)formaldehyde (Product) | 3:7 | 0.60 | UV (254 nm) | Dark spot under UV. |
| Reaction Mixture (t = 1 hour) | 3:7 | 0.35, 0.60 | UV (254 nm), KMnO4 | Two spots visible, corresponding to starting material and product. |
| Reaction Mixture (t = 4 hours) | 3:7 | 0.60 | UV (254 nm), KMnO4 | Primarily product spot visible, faint starting material spot. |
| Reaction Mixture (t = 8 hours) | 3:7 | 0.60 | UV (254 nm), KMnO4 | Only the product spot is visible. |
Note: The less polar aldehyde product has a higher Rf value than the more polar alcohol starting material.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the TLC monitoring process.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaky or elongated. | Sample is too concentrated. | Dilute the sample solution. |
| Insoluble material in the sample. | Filter the sample solution before spotting. | |
| Rf values are too high (spots run to the top). | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). |
| Rf values are too low (spots remain at the origin). | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent). |
| No spots are visible. | Sample is not UV-active or not in a class of compounds that reacts with the stain. | Use a different visualization technique (e.g., a more general stain). |
| Sample is too dilute. | Concentrate the sample solution or spot multiple times in the same location, allowing the solvent to dry in between. | |
| Spots are not well-separated. | The polarity of the mobile phase is not optimal for the mixture. | Try a different mobile phase composition or a different solvent system altogether. |
Conclusion
Thin-layer chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. By following the detailed protocols outlined in these application notes, researchers can efficiently track the progress of their reactions, leading to improved yields, purity, and a better understanding of the reaction kinetics. The simplicity and speed of TLC make it an ideal first-line analytical method in any synthetic chemistry laboratory.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rroij.com [rroij.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Tips & Tricks for Thin-Layer Chromatography [merckmillipore.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
In Vitro Assay Applications for (5-Phenylpyridin-3-yl)methanol Derivatives in Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(5-Phenylpyridin-3-yl)methanol derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery. Their structural motif is a key feature in various biologically active molecules, demonstrating a range of activities including kinase inhibition and anticancer effects. This document provides an overview of common in vitro assays used to characterize the biological activity of these derivatives, complete with detailed experimental protocols and a summary of quantitative data from structurally related compounds to guide research efforts.
Data Presentation: In Vitro Biological Activity of Structurally Related Pyridine Derivatives
While specific quantitative data for this compound derivatives is not extensively available in the public domain, the following table summarizes the in vitro activity of structurally analogous pyridine-based compounds to provide a comparative baseline for researchers.
| Compound Class | Target/Assay | Cell Line | IC50/EC50 (µM) | Reference |
| 6-Aryl-imidazo[1,2-b]pyridazines | TAK1 Kinase Inhibition | - | 0.055 | [1] |
| 4-Aryl-3-cyano-6-morpholinopyridines | PI3Kα Kinase Inhibition | - | Low µM range | [2] |
| Indole carboxamide with pyridinylmethylamino moiety | Cell Growth Inhibition | HCT116 (Colon Cancer) | 7.1 | [3] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Growth Inhibition | SNB-75 (CNS Cancer) | 10 (at which 41.25% growth inhibition was observed) | [4] |
| Pyridine-based PIM-1 Inhibitors | PIM-1 Kinase Inhibition | - | 0.0143 | [5] |
| Pyridine-based PIM-1 Inhibitors | Cytotoxicity | MCF-7 (Breast Cancer) | 0.5 | [5] |
| Pyridine-based PIM-1 Inhibitors | Cytotoxicity | HepG2 (Liver Cancer) | 5.27 | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific this compound derivative and the biological system under investigation.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Setup:
-
To each well of a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of a 2.5X kinase/substrate solution.
-
Initiate the reaction by adding 2 µL of a 2.5X ATP solution. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Signal Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Diagram: Workflow for In Vitro Kinase Inhibition Assay
References
Application Note: High-Purity Isolation of (5-Phenylpyridin-3-yl)methanol via Automated Flash Column Chromatography
Abstract
This application note details a robust and reproducible protocol for the purification of (5-Phenylpyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals requiring high-purity compounds. This document provides a comprehensive guide, including optimized parameters for the stationary and mobile phases, a step-by-step experimental protocol, and data presentation to ensure successful implementation and outcomes.
Introduction
This compound is a polar aromatic alcohol whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3] Due to the polar nature of the hydroxyl and pyridine moieties, this compound interacts strongly with polar adsorbents like silica gel. This protocol employs a normal-phase chromatography setup, where a polar stationary phase (silica gel) is used with a less polar mobile phase. Non-polar impurities will travel through the column more quickly, while the more polar target compound will be retained longer, allowing for effective separation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO | [4][5] |
| Molecular Weight | 185.22 g/mol | [4][5] |
| Appearance | Off-white to pale yellow solid | Inferred from typical aromatic alcohols |
| Topological Polar Surface Area | 33.1 Ų | [5] |
| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate | [6] |
| pKa | 13.41 ± 0.10 (Predicted) | [7] |
Chromatographic Principle
The purification is based on normal-phase column chromatography. The key components are:
-
Stationary Phase: Silica gel, a highly polar adsorbent.[1][3]
-
Mobile Phase (Eluent): A solvent system of low to moderate polarity. The separation mechanism relies on the polarity of the molecules in the crude mixture.[8] Less polar compounds have a weaker affinity for the silica gel and are eluted quickly by the mobile phase.[8] Conversely, more polar compounds, like the target this compound with its hydroxyl group, adsorb more strongly to the stationary phase and require a more polar mobile phase to be eluted.[1] This protocol utilizes a gradient elution, starting with a non-polar solvent and gradually increasing its polarity to first wash out impurities and then recover the pure product.[2]
Experimental Protocol
This section provides a detailed methodology for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Dichloromethane (DCM, ACS Grade)
-
Methanol (ACS Grade)
-
Glass chromatography column or pre-packed silica cartridge
-
Cotton wool or fritted disc
-
Sand (acid-washed)
-
Automated flash chromatography system (e.g., Teledyne ISCO, Biotage)
-
Fraction collector
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Thin-Layer Chromatography (TLC) Analysis
Before performing the column, it is crucial to determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude material in DCM.
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems (e.g., Hexane:Ethyl Acetate ratios from 9:1 to 1:1).
-
Visualize the spots under a UV lamp.
-
The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound and good separation from impurities. For this compound, a system of 70:30 Hexane:Ethyl Acetate is a good starting point.
Column Preparation (Slurry Packing Method)
-
Ensure the chromatography column is clean, dry, and clamped vertically.
-
Place a small plug of cotton wool at the bottom of the column to support the packing.[1]
-
In a beaker, prepare a slurry of silica gel in n-hexane (approx. 1.5x the volume of silica). The amount of silica should be 30-50 times the weight of the crude sample.[1]
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
Once the silica has settled, carefully add a thin layer (approx. 1 cm) of sand on top to prevent disturbance of the silica bed during sample loading.
Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of DCM or the initial mobile phase. Using a pipette, carefully apply the solution to the top of the sand layer.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM or Methanol). Add a small amount of silica gel (approx. 2-3 times the sample weight) and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Begin the elution with a non-polar mobile phase, such as 95:5 n-Hexane:Ethyl Acetate, to elute highly non-polar impurities.
-
Employ a linear gradient to gradually increase the polarity of the mobile phase. A typical gradient would be from 5% to 50% Ethyl Acetate in n-Hexane over 10-15 column volumes.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector.
-
Monitor the composition of the eluted fractions by TLC.
-
Combine all fractions that contain the pure this compound.
Product Isolation
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Place the resulting solid or oil under high vacuum for several hours to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.
Summary of Chromatographic Conditions
The following table summarizes the optimized parameters for the purification protocol.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Elution Method | Gradient Elution (5% to 50% B over 15 CV) |
| Loading Technique | Dry Loading on Silica Gel |
| Detection | UV at 254 nm |
| Target Rƒ (in 7:3 Hex:EtOAc) | ~0.30 |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification protocol.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system- Column overloaded- Column packed improperly | - Re-optimize eluent with TLC- Reduce sample load- Repack column carefully |
| Product Does Not Elute | - Mobile phase is not polar enough | - Increase the gradient endpoint (e.g., to 70-80% Ethyl Acetate)- Consider adding a small percentage (~1%) of Methanol to the mobile phase |
| Cracked Silica Bed | - Column ran dry- Drastic/abrupt solvent changes | - Always keep the silica bed wetted with solvent- Use a continuous, linear gradient |
| Broad Bands/Tailing | - Sample is not very soluble in mobile phase- Interactions with acidic silica | - Use dry loading- Add a small amount of a basic modifier like triethylamine (0.1-0.5%) to the eluent to improve peak shape for basic compounds |
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. columbia.edu [columbia.edu]
- 4. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. (5-phenylpyridin-2-yl)methanol CAS#: 197847-89-5 [amp.chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for 5-Phenylpyridine Synthesis
Welcome to the technical support center for troubleshooting Suzuki coupling reactions for the synthesis of 5-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling for synthesizing 5-phenylpyridine often challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, forming stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle.[1] This is a well-known issue when working with pyridine-containing substrates.
Q2: What are the most common side reactions that lower the yield of 5-phenylpyridine?
A2: Several side reactions can compete with the desired cross-coupling, leading to a lower yield. The most prevalent are:
-
Protodeboronation: The phenylboronic acid reacts with trace amounts of water or other protic sources to form benzene, consuming the starting material.[1][2][3]
-
Homocoupling: Two molecules of phenylboronic acid couple to form biphenyl, a reaction often promoted by the presence of oxygen.[1][2]
-
Dehalogenation: The starting halopyridine (e.g., 5-bromopyridine) is reduced to pyridine, removing the reactive handle for the coupling reaction.[1]
Q3: How critical are anhydrous and inert conditions for this reaction?
A3: They are highly critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[2][4] Water can facilitate the protodeboronation of the phenylboronic acid, a common side reaction with pyridine boronic acids.[2][3] Therefore, using anhydrous solvents and thoroughly degassing the reaction mixture are crucial steps.
Q4: Can the choice of palladium catalyst significantly impact the yield?
A4: Absolutely. For challenging substrates like pyridines, standard catalysts such as Pd(PPh₃)₄ may give poor results.[5] Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective as they can promote the desired catalytic cycle and mitigate catalyst deactivation.[5][6]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted 5-halopyridine and/or phenylboronic acid, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity or Poisoning | 1. Switch to a more robust ligand: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. 2. Use a pre-catalyst: Employ a pre-formed palladium complex that rapidly generates the active Pd(0) species.[1] 3. Increase catalyst loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation. | The pyridine nitrogen can poison the palladium catalyst.[1] Robust ligands can stabilize the catalyst and promote the desired reaction pathway over deactivation. |
| Inappropriate Base | 1. Screen different bases: Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][7] 2. Ensure base is anhydrous and finely powdered: The physical properties of the base can affect its reactivity. | The base is crucial for the transmetalation step of the catalytic cycle.[8] The optimal base is often dependent on the solvent and substrates used. |
| Suboptimal Solvent System | 1. Try different solvent mixtures: Popular choices include 1,4-dioxane/water, toluene/water, or THF/water.[4][9] 2. Ensure adequate degassing: Thoroughly sparge solvents with an inert gas (e.g., argon or nitrogen) before use.[2] | The solvent affects the solubility of reagents and the stability of catalytic intermediates.[4] Degassing removes oxygen, which can deactivate the catalyst.[4] |
| Low Reaction Temperature | Increase the reaction temperature: If the reaction is sluggish, increasing the temperature (e.g., from 80 °C to 100 °C) can improve the reaction rate. | Higher temperatures can overcome the activation energy barrier for key steps in the catalytic cycle, but can also sometimes favor side reactions like dehalogenation.[1] |
Issue 2: Starting Materials are Consumed, but Product Yield is Low
If your starting materials are largely consumed but the yield of 5-phenylpyridine is poor, it is likely that side reactions are predominating.
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Rationale |
| Protodeboronation | 1. Use anhydrous solvents and reagents: Minimize the presence of water in the reaction.[1][3] 2. Use a milder base: Strong bases can sometimes accelerate protodeboronation.[2] 3. Consider using a boronic ester: Pinacol esters of phenylboronic acid can be more stable and less prone to protodeboronation.[10] | Phenylboronic acid can be cleaved by proton sources, especially in the presence of a base.[5] |
| Homocoupling | 1. Thoroughly degas the reaction mixture: Remove all traces of oxygen by sparging with an inert gas.[1][2] 2. Use a pre-catalyst: Some Pd(II) pre-catalysts can promote homocoupling during their initial reduction to Pd(0).[1] | Oxygen promotes the oxidative coupling of two boronic acid molecules.[2] |
| Dehalogenation | 1. Optimize the ligand and base combination: The choice of these reagents can influence the competition between the desired reductive elimination and dehalogenation.[1] 2. Lower the reaction temperature: Higher temperatures can sometimes favor this side reaction.[1] | The halopyridine can be reduced, removing the site for cross-coupling. |
Experimental Protocols
General Protocol for Suzuki Coupling of 5-Bromopyridine and Phenylboronic Acid
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Degassing: Seal the flask and perform at least three cycles of vacuum followed by backfilling with the inert gas.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low starting material conversion.
Caption: Troubleshooting workflow for identifying and mitigating side reactions.
Caption: General experimental workflow for 5-phenylpyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Palladium Catalysts for Phenylpyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed C-C bond formation in phenylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction for phenylpyridine synthesis is showing low to no yield. What are the common causes?
A1: Low or no yield in Suzuki-Miyaura coupling for phenylpyridine synthesis can stem from several factors:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. This is a common issue, sometimes referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1]
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be incomplete.[2][3]
-
Poor Quality Reagents: Impurities in starting materials, such as the aryl halide or boronic acid, can poison the catalyst.[4] Sulfur-containing impurities are particularly detrimental as they can irreversibly bind to palladium.[2]
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent system is critical and highly interdependent. An inappropriate combination can lead to slow reaction rates or catalyst decomposition.[4]
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides. Inadequate degassing of solvents and the reaction vessel is a frequent cause of failure.[1][2]
Q2: How do I choose the right ligand for my palladium catalyst in phenylpyridine synthesis?
A2: Ligand selection is crucial for a successful cross-coupling reaction. For pyridine-containing substrates, bulky, electron-rich phosphine ligands are often preferred. These ligands can promote the desired catalytic cycle and prevent the pyridine nitrogen from poisoning the palladium catalyst.[1] Commonly used ligands include Buchwald-type ligands like SPhos and XPhos, or other phosphines like P(t-Bu)₃.[1][5] The choice of ligand can also influence the rate of reductive elimination versus side reactions like dehalogenation.[1]
Q3: What is the role of the base in the Suzuki-Miyaura reaction, and how do I select the appropriate one?
A3: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6] Its strength and solubility are important considerations.[4]
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[4]
-
Solubility: The presence of water can be crucial for dissolving inorganic bases, which is why mixed solvent systems like dioxane/water or toluene/water are often employed.[4]
-
Base Strength: For substrates with base-sensitive functional groups, a weaker base such as potassium fluoride (KF) might be necessary, though this can sometimes result in slower reaction rates.[4][6]
Q4: My reaction mixture turns black. What does this indicate and how can I prevent it?
A4: A black precipitate, often referred to as palladium black, indicates that the palladium catalyst has agglomerated and precipitated out of the solution, leading to deactivation.[7] This can be caused by:
-
Slow Catalysis: If the catalytic cycle is slow, for example, due to inhibition by the pyridine substrate, the active Pd(0) species has more time to aggregate.[1]
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition and precipitation.[7]
-
Inadequate Ligand Stabilization: The ligand may not be effectively stabilizing the Pd(0) intermediate. Using bulkier, more electron-donating ligands can often mitigate this issue.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no conversion in your C-C coupling reaction, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning by Pyridine | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).[1] | Sterically hindered ligands can prevent the pyridine nitrogen from coordinating to the palladium center.[1] |
| Inefficient Catalyst Activation | If using a Pd(II) precatalyst, ensure the reaction conditions (base, solvent) are suitable for its reduction to Pd(0).[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. | The active catalytic species is Pd(0). Incomplete reduction of Pd(II) will result in a lower concentration of the active catalyst.[3] |
| Oxygen Contamination | Ensure rigorous degassing of all solvents and the reaction vessel by sparging with an inert gas (e.g., argon or nitrogen).[2] | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[2] |
| Poor Reagent Quality | Use high-purity, anhydrous solvents and reagents. If catalyst poisoning is suspected, consider purifying the starting materials. | Impurities, especially sulfur compounds, can act as catalyst poisons.[2] |
| Suboptimal Base/Solvent System | Screen different base and solvent combinations. For Suzuki-Miyaura, a common starting point is K₂CO₃ or K₃PO₄ in a dioxane/water or toluene/water mixture.[4] | The solubility and reactivity of the base are highly dependent on the solvent system.[4] |
Issue 2: Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired phenylpyridine.
| Side Product | Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | Presence of oxygen; use of a Pd(II) precatalyst. | Thoroughly degas the reaction mixture.[1] Consider using a Pd(0) catalyst source. |
| Protodeboronation (Suzuki) | Presence of excess water or prolonged reaction times. | Use anhydrous solvents and reagents. Monitor the reaction closely and stop it once the starting material is consumed. |
| Dehalogenation | High reaction temperatures; inappropriate ligand or base. | Lower the reaction temperature.[1] Screen different ligands and bases to find conditions that favor reductive elimination over dehalogenation.[1] |
Quantitative Data Summary
The following tables provide a summary of reaction parameters to guide your initial optimization experiments. Note that optimal conditions are highly substrate-dependent.
Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Varies | [8] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | [9] |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | [9] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | High | [1] |
| Pd/C | (4-FC₆H₄)₃P | - | Toluene/H₂O | 120 | Up to 90 | [10] |
Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | High | [9] |
| K₃PO₄ | Toluene | 100 | High | [1] |
| Cs₂CO₃ | Dioxane | 100 | High | [7] |
| NaOH | Ethanol/H₂O | Room Temp | Varies | [11] |
| Na₂CO₃ | Water | 80 | 98 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromopyridine, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane and degassed water via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylpyridine.
Protocol 2: General Procedure for Stille Coupling
This protocol provides a general method for the synthesis of phenylpyridine via a Stille coupling.
Materials:
-
Halopyridine (e.g., 3-bromopyridine) (1.0 equiv)
-
Organostannane (e.g., phenyltributylstannane) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the halopyridine and organostannane in the anhydrous solvent.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles or bubble argon through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is typically quenched with aqueous KF to remove tin byproducts, followed by extraction, drying, and purification by column chromatography.
Protocol 3: General Procedure for Hiyama Coupling
This protocol outlines a general procedure for the Hiyama coupling of an aryl halide with an organosilane.
Materials:
-
Aryl halide (1.0 equiv)
-
Organosilane (e.g., trimethoxy(phenyl)silane) (1.5 equiv)
-
Palladium catalyst (e.g., Pd/C, 0.5 mol%)
-
Ligand (e.g., tris(4-fluorophenyl)phosphine, 1 mol%)
-
Activating agent (e.g., TBAF, 1.5 equiv)
-
Solvent (e.g., Toluene with a small amount of water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, organosilane, palladium catalyst, and ligand.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent and Activator Addition: Add the solvent and the activating agent.
-
Reaction: Heat the reaction mixture to 120°C and stir. Monitor the reaction's progress.
-
Work-up and Purification: Upon completion, cool the reaction, filter off the heterogeneous catalyst, and perform an aqueous work-up. The organic layer is then dried and concentrated, and the product is purified by column chromatography.[10]
Visual Guides
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yield in palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Grignard Synthesis of (5-Phenylpyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of (5-Phenylpyridin-3-yl)methanol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the Grignard reaction of phenylmagnesium bromide with 5-bromonicotinaldehyde or a related pyridyl aldehyde.
Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: Initiation of a Grignard reaction can be challenging due to the passivating oxide layer on the magnesium surface. Here are some common causes and troubleshooting steps:
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use. Use anhydrous solvents.
-
Inactive Magnesium Surface: The magnesium turnings may have a thick oxide layer.
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The color change of iodine or the evolution of gas indicates activation.
-
-
Low Quality Reagents: Use high-purity magnesium turnings and freshly distilled bromobenzene.
Q2: The yield of my desired product, this compound, is low. What are the potential side reactions responsible?
A2: Low yields can be attributed to several side reactions. The most common ones are:
-
Wurtz Coupling: The formation of biphenyl through the reaction of phenylmagnesium bromide with unreacted bromobenzene is a major side reaction.[1][2] To minimize this, add the bromobenzene solution slowly to the magnesium suspension to maintain a low concentration of the halide.[1]
-
Reaction with Water or Oxygen: Grignard reagents are strong bases and will react with any trace amounts of water in the reaction setup to form benzene.[2] They also react with oxygen. Maintaining a strictly anhydrous and inert atmosphere is crucial.
-
Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position, if one exists, leading to the formation of an enolate and quenching of the Grignard reagent. For 3-pyridinecarboxaldehyde, this is less likely as there are no alpha-protons on the pyridine ring itself.
-
Reduction of the Aldehyde: If the Grignard reagent has a beta-hydrogen (e.g., ethylmagnesium bromide), it can reduce the aldehyde to the corresponding alcohol via a six-membered transition state. This is not a concern with phenylmagnesium bromide.
-
Coordination to Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the magnesium of the Grignard reagent. This can potentially influence the reactivity of the aldehyde and the regioselectivity of the addition.
Q3: I have a significant amount of a non-polar byproduct that is difficult to separate from my product. What is it and how can I remove it?
A3: The most likely non-polar byproduct is biphenyl, formed via the Wurtz coupling side reaction.[1][2]
-
Purification: Biphenyl is generally more soluble in non-polar solvents than the desired alcohol. Purification can often be achieved by:
-
Crystallization: Recrystallize the crude product from a suitable solvent system. A solvent in which the desired alcohol is sparingly soluble at low temperatures while biphenyl remains in solution is ideal.
-
Column Chromatography: Silica gel chromatography using a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) can effectively separate the non-polar biphenyl from the more polar this compound.
-
Trituration: Washing the crude solid with a small amount of a non-polar solvent in which biphenyl is soluble but the product is not (e.g., cold petroleum ether) can help remove a significant portion of the biphenyl impurity.[3]
-
Q4: Can the pyridine nitrogen interfere with the Grignard reaction?
A4: Yes, the basic nitrogen atom in the pyridine ring can interact with the Lewis acidic magnesium of the Grignard reagent.[4] This coordination can potentially:
-
Reduce Nucleophilicity: The coordination may decrease the nucleophilicity of the Grignard reagent.
-
Influence Regioselectivity: In substituted pyridyl aldehydes, this coordination could direct the Grignard reagent to a specific face of the carbonyl group.
-
Promote Side Reactions: In some cases, particularly with pyridine N-oxides, the Grignard reagent can add to the pyridine ring itself.[5] While less common with pyridine aldehydes, it is a possibility to consider.
Quantitative Data Summary
| Product/Side Product | Expected Yield (%) | Factors Influencing Yield |
| This compound) | 70 - 90% | Anhydrous conditions, slow addition of bromobenzene, activated magnesium. |
| Biphenyl | 5 - 20% | High local concentration of bromobenzene, elevated temperatures.[1] |
| Benzene | Variable | Presence of moisture or other protic sources.[2] |
| Unreacted Starting Material | Variable | Incomplete reaction, poor initiation. |
Experimental Protocol
The following is a proposed experimental protocol for the Grignard synthesis of this compound, based on general procedures for Grignard reactions.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
3-Pyridinecarboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a small portion of a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel.
-
If the reaction does not start, gently warm the flask or crush the magnesium with a dry glass rod. Initiation is indicated by the disappearance of the iodine color and the formation of a cloudy, grayish solution.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Pyridinecarboxaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.
-
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and major side reactions in the synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the Grignard synthesis.
Potential Chelation
Caption: Potential coordination of the Grignard reagent to the pyridine nitrogen.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. diva-portal.org [diva-portal.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
Purification challenges of (5-Phenylpyridin-3-yl)methanol from reaction byproducts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of (5-Phenylpyridin-3-yl)methanol from reaction byproducts.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions for challenges encountered during the purification of this compound.
Issue 1: The purified product shows broad or tailing peaks in HPLC analysis.
-
Question: Why do my HPLC peaks for this compound show significant tailing, and how can I resolve this?
-
Answer: Peak tailing is a common issue when analyzing basic compounds like pyridines on standard silica-based columns. The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape.
Solutions:
-
Mobile Phase Modification: Add a basic modifier to the mobile phase to reduce unwanted interactions with the stationary phase. A common choice is to add 0.1% triethylamine (TEA) or diethylamine (DEA) to your eluent.
-
pH Adjustment: If using a buffered mobile phase, ensure the pH is 1.5 to 2 units above the pKa of the pyridine nitrogen to maintain it in its neutral, less interactive form. The predicted pKa of the pyridyl nitrogen is around 5, so a mobile phase pH of 6.5-7.5 can improve peak shape.
-
Alternative Stationary Phase: Consider using a column with end-capping or a different stationary phase altogether, such as a phenyl or polymer-based column, which can offer different selectivity and reduced silanol interactions.
-
Issue 2: My final product is contaminated with a non-polar impurity that co-elutes with the product during normal-phase chromatography.
-
Question: I am struggling to remove a non-polar impurity. What is its likely identity and how can I separate it?
-
Answer: A common non-polar byproduct in Suzuki coupling reactions is biphenyl, formed from the homocoupling of phenylboronic acid. Due to its non-polar nature, it can have a similar retention time to the desired product in some normal-phase systems.
Solutions:
-
Recrystallization: Biphenyl has different solubility properties compared to the more polar this compound. Recrystallization from a solvent system like ethyl acetate/hexanes or ethanol/water can effectively remove biphenyl. The desired product is typically less soluble in non-polar solvents, leading to its precipitation while biphenyl remains in the mother liquor.
-
Reverse-Phase Chromatography: Switch to a reverse-phase HPLC or flash chromatography method. On a C18 column, the more polar this compound will elute earlier than the non-polar biphenyl.
-
Chromatography with a Phenyl Column: A stationary phase containing phenyl groups can enhance separation through π-π interactions, offering different selectivity for aromatic compounds.
-
Issue 3: I have a persistent impurity with a similar polarity to my product, making separation by standard chromatography difficult.
-
Question: What are the possible identities of impurities with similar polarity, and what advanced separation techniques can I use?
-
Answer: Impurities with similar polarity could be positional isomers (e.g., (2-phenylpyridin-3-yl)methanol or (6-phenylpyridin-3-yl)methanol) or unreacted starting material such as (5-bromopyridin-3-yl)methanol.
Solutions:
-
Optimize Chromatography:
-
Gradient Elution: Use a shallow gradient in your column chromatography to improve resolution between closely eluting compounds.
-
Specialty Columns: For HPLC, consider using a biphenyl or pentafluorophenyl (PFP) column, which can offer unique selectivity for positional isomers based on subtle electronic and steric differences.[1]
-
-
Recrystallization: Meticulous solvent screening for recrystallization can sometimes exploit small differences in crystal lattice packing to separate isomers.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The this compound will be protonated and move to the aqueous phase. Neutral and less basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Issue 4: My purified product is contaminated with residual palladium catalyst.
-
Question: How can I effectively remove trace amounts of palladium from my final product?
-
Answer: The nitrogen atom in the pyridine ring can chelate with palladium, making it difficult to remove by simple filtration.[2]
Solutions:
-
Metal Scavengers: Use a solid-supported metal scavenger with high affinity for palladium, such as those containing thiol or amine functionalities. The crude product is dissolved in a suitable solvent, the scavenger is added, and the mixture is stirred before filtering to remove the scavenger-palladium complex.[3]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb the palladium catalyst. Subsequent filtration through celite can remove the carbon and the adsorbed metal.[3]
-
Filtration through a Short Plug of Silica: Sometimes, a quick filtration of the crude product solution through a small plug of silica gel can trap a significant portion of the palladium catalyst.
-
Issue 5: I observe a white, crystalline byproduct that is difficult to separate.
-
Question: What is the likely identity of a common, white, crystalline byproduct from a Suzuki reaction using a phosphine-based ligand?
-
Answer: If a triphenylphosphine-based ligand was used in the Suzuki coupling, a common byproduct is triphenylphosphine oxide (TPPO). It is often a white, crystalline solid and can be challenging to remove by chromatography alone.
Solutions:
-
Precipitation with Zinc Chloride: TPPO forms a complex with zinc chloride that is insoluble in many organic solvents. Adding a solution of ZnCl₂ to the crude mixture can precipitate the TPPO complex, which can then be removed by filtration.
-
Solvent Trituration: TPPO is poorly soluble in cold diethyl ether and hexane. Washing the crude solid with these cold solvents can help remove the TPPO.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via a Suzuki coupling reaction?
A1: The most common byproducts include:
-
Homocoupled Products: Biphenyl (from the self-coupling of phenylboronic acid) and 5,5'-bis(3-hydroxymethyl)bipyridine (from the self-coupling of the bromopyridine starting material).
-
Unreacted Starting Materials: Such as (5-bromopyridin-3-yl)methanol or phenylboronic acid.
-
Catalyst and Ligand Residues: Residual palladium catalyst and byproducts from ligand degradation, such as triphenylphosphine oxide if a triphenylphosphine-based ligand is used.
-
Positional Isomers: Depending on the selectivity of the reaction, other phenylpyridine isomers may be formed in small quantities.
Q2: What are the key physicochemical properties of this compound to consider for purification?
A2: While experimentally determined data for this specific molecule is limited, we can estimate its properties based on its structure and data from close isomers. These properties are crucial for designing purification strategies.
Q3: Which recrystallization solvents are recommended for this compound?
A3: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For this compound, which has moderate polarity, the following solvent systems are good starting points:
-
Single Solvents: Ethanol, methanol, or isopropanol.
-
Solvent/Anti-solvent Systems:
-
Ethyl acetate / Hexanes
-
Acetone / Water
-
Ethanol / Water
-
Dichloromethane / Hexanes
-
The optimal system should be determined experimentally on a small scale.
Q4: What are the recommended conditions for thin-layer chromatography (TLC) analysis of this compound?
A4:
-
Stationary Phase: Standard silica gel plates (with a fluorescent indicator, e.g., F254).
-
Mobile Phase: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. A typical ratio to begin with is 7:3 or 1:1 (Hexanes:Ethyl Acetate). Adding a small amount of methanol (1-5%) can help move more polar spots off the baseline. Including a trace amount of triethylamine (0.1%) can improve the spot shape by minimizing interactions with the acidic silica.
-
Visualization:
-
UV Light (254 nm): As an aromatic compound, this compound should be UV active and appear as a dark spot on a fluorescent background.[4]
-
Iodine Chamber: Will likely visualize the compound as a brown spot.[5]
-
Potassium Permanganate Stain: The alcohol functional group is oxidizable and will appear as a yellow spot on a purple background.[5]
-
p-Anisaldehyde Stain: This stain is generally good for visualizing alcohols.[5]
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | Phenyl(pyridin-2-yl)methanol (Isomer) | (5-phenylpyridin-2-yl)methanol (Isomer) |
| Molecular Formula | C₁₂H₁₁NO | C₁₂H₁₁NO[6] | C₁₂H₁₁NO[7] |
| Molecular Weight | 185.22 g/mol | 185.22 g/mol [6] | 185.22 g/mol [7] |
| Appearance | White to off-white solid (typical) | White to orange to green powder/crystal | Not specified |
| Melting Point | 65-67 °C | Not specified | Not specified |
| Boiling Point | 353.4 °C (Predicted)[8] | Not specified | 349.4 °C (Predicted)[7] |
| pKa | ~5 (Predicted for pyridine N) | Not specified | 13.41 (Predicted for alcohol OH)[7] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in water and hexanes (expected). | Soluble in methanol.[9] | Slightly soluble in Chloroform, DMSO, Methanol.[3] |
Note: Data for this compound is based on typical observations and predictions, with a reported melting point from a commercial supplier. Data for isomers is provided for comparison.
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the chromatography eluent. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate). The exact gradient will depend on the impurity profile determined by TLC. To improve peak shape, 0.1% triethylamine can be added to the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) at room temperature and upon heating. A suitable system will fully dissolve the compound when hot but show low solubility when cool.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent (e.g., hot ethyl acetate). Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization:
-
Single Solvent: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Solvent/Anti-solvent: While the solution of the "good" solvent is warm, slowly add the "anti-solvent" (e.g., hexanes) dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Removal of Residual Palladium Catalyst using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude product in a suitable solvent such as THF, toluene, or dichloromethane.
-
Scavenger Addition: Add a thiol-functionalized silica gel scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger.
-
Washing: Wash the celite pad with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting product should have significantly reduced palladium content, which can be confirmed by ICP-MS analysis.[3]
Visualizations
References
- 1. aga-analytical.com.pl [aga-analytical.com.pl]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (5-phenylpyridin-2-yl)methanol CAS#: 197847-89-5 [amp.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reduction of 5-Phenylnicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical reduction of 5-phenylnicotinic acid to 5-(hydroxymethyl)-3-phenylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of 5-phenylnicotinic acid, particularly when using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Reducing Agent: LiAlH₄ is highly reactive with atmospheric moisture and can be deactivated. | - Use a fresh, unopened container of LiAlH₄ or a freshly prepared solution. - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Impure Starting Material: Impurities in the 5-phenylnicotinic acid can interfere with the reaction. | - Recrystallize or purify the 5-phenylnicotinic acid before use. - Confirm the purity of the starting material using techniques like NMR or melting point analysis. | |
| 3. Insufficient Reducing Agent: An inadequate amount of LiAlH₄ will lead to incomplete conversion. | - Use a molar excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction. | |
| 4. Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions may occur at higher temperatures. | - Maintain the reaction temperature at 0°C during the addition of the starting material and then allow it to slowly warm to room temperature or gently reflux, depending on the protocol. | |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: The reaction may not have been allowed to run to completion. | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| 2. Poor Solubility: The 5-phenylnicotinic acid may not be fully dissolved in the reaction solvent. | - Use a co-solvent to improve solubility, ensuring it is dry and compatible with LiAlH₄. | |
| Formation of Multiple Byproducts | 1. Over-reduction: Under harsh conditions, the pyridine or phenyl ring can be reduced. | - Maintain a controlled temperature and avoid prolonged reaction times at high temperatures. - Consider using a less reactive hydride reagent if chemoselectivity is an issue.[1][2] |
| 2. Impurities in Solvents: Wet solvents will quench the LiAlH₄ and can lead to side reactions. | - Use anhydrous solvents specifically rated for reactions with hydrides. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: The formation of an emulsion can make phase separation challenging. | - Add a saturated solution of sodium sulfate or brine to help break the emulsion. - Filter the mixture through a pad of celite. |
| 2. Co-elution of Impurities: Similar polarity of the product and byproducts can complicate chromatographic purification. | - Optimize the solvent system for column chromatography by testing different solvent polarities. - Consider alternative purification methods like crystallization or distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for the conversion of 5-phenylnicotinic acid to 5-(hydroxymethyl)-3-phenylpyridine?
A1: Lithium Aluminum Hydride (LiAlH₄) is the most effective and commonly used reagent for the reduction of carboxylic acids, including 5-phenylnicotinic acid, to their corresponding primary alcohols.[3][4] Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.
Q2: Why is it necessary to perform the reaction under an inert atmosphere?
A2: LiAlH₄ reacts violently with water and atmospheric moisture.[3] Performing the reaction under a dry, inert atmosphere (like nitrogen or argon) is crucial to prevent the decomposition of the reducing agent and to ensure the safety of the experiment.
Q3: Can the aldehyde intermediate be isolated during this reduction?
A3: No, the aldehyde intermediate is more reactive than the starting carboxylic acid and is immediately reduced to the primary alcohol by LiAlH₄.[5] It is not possible to isolate the aldehyde under these reaction conditions.
Q4: What is the appropriate workup procedure for a LiAlH₄ reduction?
A4: A careful, sequential quenching procedure is required to safely neutralize the excess LiAlH₄ and the aluminum salts formed. A common method involves the slow, dropwise addition of water, followed by a sodium hydroxide solution, and then more water, all while cooling the reaction mixture in an ice bath. This procedure, known as the Fieser workup, helps to precipitate the aluminum salts for easy filtration.
Q5: Are there any significant safety precautions to consider when working with LiAlH₄?
A5: Yes, LiAlH₄ is a pyrophoric solid that can ignite upon contact with air and reacts explosively with water. It should only be handled by trained personnel in a fume hood, away from flammable solvents and water sources. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.
Experimental Protocol: Reduction of 5-Phenylnicotinic Acid with LiAlH₄
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
5-phenylnicotinic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen, add a magnetic stir bar and anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Addition of LiAlH₄: Carefully add LiAlH₄ (2.5 equivalents) to the THF and cool the suspension to 0°C using an ice bath.
-
Addition of 5-Phenylnicotinic Acid: Dissolve 5-phenylnicotinic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add deionized water (X mL, where X is the mass of LiAlH₄ in grams) dropwise. This will be followed by the dropwise addition of 15% NaOH solution (X mL) and then another portion of deionized water (3X mL).
-
Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. A granular precipitate of aluminum salts should form.
-
Filtration and Extraction: Filter the mixture through a pad of celite and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude 5-(hydroxymethyl)-3-phenylpyridine by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
The following table presents illustrative data on how different reaction parameters can influence the yield of 5-(hydroxymethyl)-3-phenylpyridine.
| Entry | Equivalents of LiAlH₄ | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.5 | 0 to RT | 4 | 65 |
| 2 | 2.5 | 0 to RT | 4 | 85 |
| 3 | 3.5 | 0 to RT | 4 | 87 |
| 4 | 2.5 | -20 to RT | 6 | 78 |
| 5 | 2.5 | 0 to 40 | 2 | 82 (with some byproducts) |
Note: This data is for illustrative purposes and actual results may vary.
Visualizations
Caption: Experimental workflow for the reduction of 5-phenylnicotinic acid.
References
Stability of (5-Phenylpyridin-3-yl)methanol in acidic or basic conditions
This technical support center provides guidance on the stability of (5-Phenylpyridin-3-yl)methanol in various experimental conditions. The information is curated for researchers, scientists, and professionals in drug development. Please note that specific stability data for this compound is limited; therefore, the following guidance is based on the general chemical properties of its pyridine and benzylic alcohol functional groups. It is highly recommended to perform stability studies under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at neutral pH?
At neutral pH and ambient temperature, this compound is expected to be relatively stable. However, prolonged storage in solution, especially in the presence of light or oxygen, may lead to gradual degradation. For long-term storage, it is advisable to keep the compound as a solid in a cool, dark, and dry place.
Q2: How does this compound behave in acidic conditions?
In acidic conditions, the pyridine nitrogen of this compound will be protonated, forming a pyridinium salt. This can increase its solubility in aqueous media. While the protonated form is generally stable, strongly acidic conditions (pH < 2) combined with high temperatures may promote side reactions such as dehydration to form a carbocation, which can then undergo further reactions. Benzylic alcohols can be susceptible to reduction in the presence of strong acids like hydriodic acid[1].
Q3: Is this compound stable in basic conditions?
This compound is expected to be more stable in basic conditions compared to strongly acidic conditions. The benzylic alcohol's hydroxyl group can be deprotonated under strongly basic conditions (e.g., in the presence of sodium hydroxide) to form an alkoxide. While this may not lead to degradation on its own, the resulting alkoxide will be more susceptible to oxidation. The hydrolysis of related compounds, like benzyl chloride to benzyl alcohol, can be performed in the presence of a base[2][3].
Q4: Can this compound undergo oxidation?
Yes, the benzylic alcohol group in this compound can be oxidized to the corresponding aldehyde or carboxylic acid. This can be a concern if your experimental setup involves oxidizing agents or exposure to air over extended periods, especially at elevated temperatures or in the presence of metal catalysts.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Loss of compound over time in acidic solution | Degradation due to strong acidity and/or high temperature. | Buffer the solution to a less acidic pH if possible. Avoid prolonged heating. Perform experiments at the lowest effective temperature. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products (e.g., ether, elimination products) or oxidation products. | Prepare fresh solutions for each experiment. Use de-gassed solvents. Consider adding an antioxidant if compatible with your experiment. Analyze the sample by LC-MS to identify the impurities. |
| Poor solubility in aqueous media | The compound may have limited aqueous solubility at neutral pH. | For acidic media, the protonated pyridine ring should improve solubility. For neutral or basic media, consider the use of a co-solvent like DMSO or ethanol. |
| Discoloration of the sample | This may indicate oxidation or other degradation pathways. | Store the compound and its solutions protected from light and air. Use of amber vials is recommended. |
Expected Stability Profile
The following table summarizes the expected qualitative stability of this compound under different conditions. This is a predictive guide and should be confirmed by experimental data.
| Condition | pH Range | Temperature | Expected Stability | Potential Reactions |
| Strongly Acidic | < 2 | High | Low | Dehydration, etherification, rearrangement |
| Mildly Acidic | 3 - 6 | Ambient | Moderate | Protonation of pyridine |
| Neutral | ~7 | Ambient | High | Minimal degradation expected |
| Mildly Basic | 8 - 10 | Ambient | High | Deprotonation of hydroxyl group |
| Strongly Basic | > 11 | High | Moderate | Oxidation of the resulting alkoxide |
General Experimental Protocol for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound in your experimental conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a known concentration.
-
Preparation of Test Solutions: Dilute the stock solution into your desired aqueous buffer (e.g., pH 4, 7, 9) to a final concentration suitable for your analytical method (e.g., 10 µM for LC-MS).
-
Incubation: Incubate the test solutions under your desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each test solution.
-
Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC with UV detection or LC-MS, to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.
Potential Degradation Pathways
The following diagram illustrates the potential behavior and degradation pathways of this compound under acidic and basic conditions.
Caption: Potential transformations of this compound.
References
- 1. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 3. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
Degradation of (5-Phenylpyridin-3-yl)methanol during purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering degradation of (5-Phenylpyridin-3-yl)methanol during purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing an unknown impurity after purifying this compound by silica gel column chromatography. What could be the cause?
A1: Degradation of this compound on silica gel is a common issue. The primary degradation pathways are dehydration and oxidation, which can be catalyzed by the acidic nature of silica gel.
-
Dehydration: Benzylic alcohols are prone to acid-catalyzed dehydration. The acidic silanol groups on the surface of silica gel can protonate the hydroxyl group, leading to the elimination of water and the formation of 5-phenyl-3-vinylpyridine.[1][2]
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, 5-phenylnicotinaldehyde. This can be facilitated by acidic silica gel in the presence of an oxidant, which could be atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities.[3]
To mitigate these issues, consider the following:
-
Deactivate the silica gel: Prepare a slurry of silica gel with a non-polar solvent and add 1-2% triethylamine or ammonia solution to neutralize the acidic sites before packing the column.
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or a less acidic stationary phase like Florisil®.
-
Alternative purification methods: If degradation persists, consider purification by recrystallization or preparative HPLC with a suitable column and mobile phase.
Q2: My compound appears to be degrading upon heating during recrystallization. What is the likely degradation product and how can I avoid this?
A2: Thermal degradation is a possibility, especially if the solvent is heated for extended periods. The likely degradation pathways are again dehydration and potentially oxidation. High temperatures can provide the activation energy needed for these reactions.
To avoid thermal degradation:
-
Use a lower boiling point solvent: If possible, choose a solvent system that allows for dissolution at a lower temperature.
-
Minimize heating time: Dissolve the compound quickly and avoid prolonged refluxing.
-
Work under an inert atmosphere: To prevent oxidation, perform the recrystallization under a nitrogen or argon atmosphere.
Q3: I am using sonication to dissolve my sample for purification, and I am seeing unexpected impurities. Could this be the cause?
A3: Yes, sonication can induce degradation of benzyl alcohol derivatives. The high localized heat generated by sonication can lead to the formation of degradation products.[4] It is advisable to dissolve the sample by gentle warming or stirring if you suspect sonication-induced degradation.
Potential Degradation Pathways
The two primary suspected degradation pathways for this compound are dehydration and oxidation.
| Degradation Pathway | Potential Degradation Product | CAS Number | Molecular Weight ( g/mol ) |
| Dehydration | 5-Phenyl-3-vinylpyridine | 5945-68-6 | 181.23 |
| Oxidation | 5-Phenylnicotinaldehyde | 135431-30-2 | 183.21 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: In a fume hood, weigh the required amount of silica gel (60-120 mesh) into a beaker. Add the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) to create a slurry.
-
Deactivation: To the slurry, add triethylamine (Et₃N) to a final concentration of 1% (v/v) of the total solvent volume. Stir gently for 5-10 minutes.
-
Column Packing: Wet-pack the column with the deactivated silica slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of deactivated silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (containing 0.5-1% triethylamine throughout). A typical gradient might be from 5% to 50% ethyl acetate.
-
Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a composition suitable for retaining the compound (e.g., 70% A, 30% B), then increase the percentage of B to elute the compound and any less polar impurities. A typical gradient could be from 30% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the compound in the initial mobile phase at a concentration of approximately 0.1 mg/mL.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydration of alcohols catalysed by metallic sulphates supported on silica gel - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. growingscience.com [growingscience.com]
- 4. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying byproducts in (5-Phenylpyridin-3-yl)methanol synthesis by mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in the synthesis of (5-Phenylpyridin-3-yl)methanol using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for the target compound, this compound?
The molecular formula for this compound is C₁₂H₁₁NO.[1] In positive-ion mode electrospray ionization (ESI+), the primary ion observed will be the protonated molecule [M+H]⁺.
| Ion Species | Chemical Formula | Exact Mass (Da) |
| [M] | C₁₂H₁₁NO | 185.0841 |
| [M+H]⁺ | C₁₂H₁₂NO⁺ | 186.0919 |
| [M+Na]⁺ | C₁₂H₁₁NNaO⁺ | 208.0738 |
Q2: My mass spectrum shows several unexpected peaks. What are the most common byproducts I should look for?
Byproducts can originate from either the Suzuki coupling step or the subsequent reduction step. Below is a table of common impurities, their likely origin, and their expected m/z values.
| Potential Byproduct | Structure | Origin | Expected m/z [M+H]⁺ |
| Suzuki Coupling Related | |||
| Methyl 5-phenylnicotinate | C₁₃H₁₁NO₂ | Incomplete Reduction | 214.0817 |
| Biphenyl | C₁₂H₁₀ | Homocoupling of Phenylboronic Acid[2] | 155.0861 |
| 3-Hydroxymethylpyridine | C₆H₇NO | Dehalogenation of starting material, then reduction[3] | 110.0606 |
| Methyl 5-bromonicotinate | C₇H₆BrNO₂ | Unreacted Starting Material | 215.9609 / 217.9589 |
| Phenylboronic Acid | C₆H₇BO₂ | Unreacted Starting Material | 123.0563 |
| Reduction Related | |||
| 5-Phenylnicotinic acid | C₁₂H₉NO₂ | Ester hydrolysis before/during reduction | 200.0657 |
| Solvent/Reagent Adducts | |||
| [M+ACN+H]⁺ | C₁₄H₁₅N₂O⁺ | Acetonitrile from mobile phase | 227.1184 |
Q3: I see a significant peak at m/z 155. What is the likely cause?
A peak at m/z 155.0861 likely corresponds to biphenyl ([C₁₂H₁₀+H]⁺). This is a very common byproduct in Suzuki coupling reactions, arising from the homocoupling of the phenylboronic acid reactant.[2] Its presence can be exacerbated by the presence of oxygen, suggesting that the reaction may not have been properly degassed.[2]
Q4: How can I distinguish between the desired product and the unreduced starting material (Methyl 5-phenylnicotinate) using mass spectrometry?
The most straightforward way is to look at their protonated molecular weights. The desired product, this compound, will appear at an m/z of 186.0919 [M+H]⁺. The unreduced ester, Methyl 5-phenylnicotinate, is 28 Da heavier and will appear at an m/z of 214.0817 [M+H]⁺. This mass difference corresponds to the replacement of a -COOCH₃ group with a -CH₂OH group.
Q5: What fragmentation patterns are characteristic of this compound?
In tandem mass spectrometry (MS/MS), benzylic alcohols like the target compound often exhibit characteristic fragmentation patterns. Common neutral losses include:
-
Loss of H₂O (18 Da): A common fragmentation for alcohols.[4]
-
Loss of CH₂O (30 Da): From the hydroxymethyl group.
-
Loss of HCN (27 Da): Characteristic of the pyridine ring.[5]
MS/MS analysis can help confirm the identity of the main peak and differentiate it from isomeric impurities.
Troubleshooting Guide
Issue: The mass spectrum is dominated by peaks corresponding to starting materials (e.g., Methyl 5-bromonicotinate and Phenylboronic acid).
-
Possible Cause: Inefficient Suzuki coupling. This could be due to catalyst deactivation, improper base selection, or incorrect reaction temperature. The base plays a crucial role in activating the boronic acid for transmetalation.[6][7]
-
Troubleshooting Steps:
-
Verify Reaction Conditions: Ensure the reaction was performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation and boronic acid homocoupling.
-
Check Reagents: Use fresh, high-purity palladium catalyst, base, and solvents.
-
Optimize Temperature: Ensure the reaction reached the optimal temperature for the specific catalyst and solvent system used.
-
Analyze Raw Mixture: Before workup and reduction, run an LC-MS on the crude Suzuki reaction mixture to diagnose the coupling efficiency.
-
Issue: The primary peak corresponds to the unreduced ester (Methyl 5-phenylnicotinate) at m/z 214.
-
Possible Cause: Incomplete or failed reduction. The choice of reducing agent and reaction conditions is critical. While sodium borohydride can reduce esters, it is often slower than more powerful agents like Lithium Aluminium Hydride (LAH).[8][9]
-
Troubleshooting Steps:
-
Evaluate Reducing Agent: Consider using a stronger reducing agent (e.g., LiAlH₄) if using a milder one like NaBH₄. If using NaBH₄, the addition of a Lewis acid like AlCl₃ or the use of specific solvent systems can increase its reducing power.[8]
-
Check Stoichiometry: Ensure at least a stoichiometric amount, and often an excess, of the hydride reagent was used.
-
Monitor Reaction: Monitor the reaction by TLC or LC-MS to determine when all the starting ester has been consumed.
-
Control Temperature: For powerful reagents like LAH, ensure the reaction is cooled initially and then allowed to warm as specified in the protocol to prevent runaway reactions and byproduct formation.
-
Experimental Protocols
Protocol 1: LC-MS Analysis of Synthesis Mixture
This protocol is designed for the analysis of crude or purified reaction mixtures to identify the target compound and related byproducts.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of methanol and water.
-
If the sample is not fully dissolved, sonicate for 5 minutes.
-
Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Data Acquisition: For confirmation, acquire data in both full scan mode and tandem MS (MS/MS) mode, targeting the m/z of suspected byproducts.
-
Visualizations
Caption: Synthesis route for this compound.
Caption: Origin of common synthesis byproducts.
Caption: Workflow for mass spectrometry-based byproduct identification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Optimizing reaction conditions for the synthesis of (5-Phenylpyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (5-Phenylpyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and efficient synthesis involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction between ethyl 5-bromonicotinate and phenylboronic acid to form ethyl 5-phenylnicotinate.
-
Reduction: The reduction of the ethyl ester of 5-phenylnicotinate to the corresponding primary alcohol, this compound.
Q2: What are the critical parameters for a successful Suzuki-Miyaura coupling in this synthesis?
A2: The success of the Suzuki-Miyaura coupling for this substrate is highly dependent on the careful selection of the catalyst, ligand, base, and solvent, as well as the exclusion of oxygen. Pyridine-containing substrates can be challenging due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[1][2] The use of bulky, electron-rich phosphine ligands can often mitigate this issue.[1]
Q3: What are the common side reactions in the Suzuki-Miyaura coupling step?
A3: The most common side reactions are protodeboronation of the phenylboronic acid (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid to form biphenyl.[1] Both of these side reactions can be minimized by ensuring anhydrous conditions and rigorously excluding oxygen from the reaction mixture.[1]
Q4: Which reducing agents are suitable for the reduction of ethyl 5-phenylnicotinate?
A4: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, often used in combination with an alcohol like methanol as a co-reagent in a solvent such as THF.[3] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, they are less selective and may require more stringent anhydrous conditions.
Q5: How can I purify the final product, this compound?
A5: The most common method for purification is silica gel column chromatography.[4][5][6] The choice of eluent is critical for good separation. A gradient of ethyl acetate in hexanes is a common starting point. Due to the basic nature of the pyridine ring, peak tailing may be observed. This can often be suppressed by adding a small amount of a tertiary amine, such as triethylamine (~1%), to the eluent system.[6]
Troubleshooting Guides
Troubleshooting the Suzuki-Miyaura Coupling of Ethyl 5-Bromonicotinate
This guide is designed to help you diagnose and resolve common issues encountered during the palladium-catalyzed coupling of ethyl 5-bromonicotinate and phenylboronic acid.
Troubleshooting the Reduction of Ethyl 5-Phenylnicotinate
This guide addresses potential problems during the reduction of the ester to the alcohol.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 95 | 15+ | Moderate to Good | [7] |
| 2 | Pd(OAc)₂ (5) / PPh₃ (10) | K₂CO₃ (2) | Toluene/H₂O (2:1) | 80 | 12 | ~70-80 | [8] |
| 3 | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 2 | Not specified | N/A |
| 4 | PdCu@Ti₃C₂ (cat.) | K₂CO₃ (2) | H₂O/Toluene (1:1) | 110 | 8 | High | [9] |
Yields are highly substrate-dependent and the provided data should be used as a guideline for optimization.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Phenylnicotinate via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
Ethyl 5-bromonicotinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[1]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)[1]
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add ethyl 5-bromonicotinate, phenylboronic acid, and potassium phosphate.[1]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).[1]
-
Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[1]
-
Under the inert atmosphere, add the degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.[1][7]
-
Stir the reaction mixture at 90-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reduction of Ethyl 5-Phenylnicotinate to this compound
This protocol describes the reduction of the ester using sodium borohydride.
Materials:
-
Ethyl 5-phenylnicotinate (1.0 equiv)
-
Sodium borohydride (NaBH₄) (2.0-4.0 equiv)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve ethyl 5-phenylnicotinate in THF in a round-bottom flask.
-
Add methanol to the solution (a common ratio is THF:MeOH 1:1).[10]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution.[10]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed. This may take several hours.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine) to afford this compound.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sodium Borohydride [commonorganicchemistry.com]
Analytical techniques for assessing the purity of (5-Phenylpyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for assessing the purity of (5-Phenylpyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary techniques for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. HPLC is widely used for quantifying the main component and non-volatile impurities.[1][2] GC-MS is ideal for identifying and quantifying volatile impurities and residual solvents.[3] qNMR provides an absolute purity value without the need for a specific reference standard of the analyte.[4][5]
Q2: What is a typical purity specification for a pharmaceutical intermediate like this compound?
A2: For pharmaceutical intermediates, a typical purity specification is often ≥98%, with stringent limits on individual and total impurities. However, the required purity depends on the subsequent synthetic steps and the nature of the impurities.
Q3: How can I identify unknown impurities in my sample of this compound?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown impurities.[6] It provides molecular weight and fragmentation data that can be used to elucidate the structure of the impurity. Comparing the fragmentation pattern with known related compounds or potential by-products from the synthesis can aid in identification.[7]
Q4: What are the common sources of impurities in this compound?
A4: Impurities can originate from starting materials, reagents, catalysts, solvents, and by-products formed during the synthesis, purification, and storage of the compound. For this compound, which is likely synthesized via a Suzuki-Miyaura coupling, common impurities could include unreacted starting materials (e.g., a boronic acid and a pyridine halide), homocoupling products, and catalyst residues.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for the this compound Peak
-
Possible Cause: The basic nature of the pyridine nitrogen can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase of the HPLC column. This results in poor peak shape.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can protonate the silanol groups, reducing their interaction with the basic analyte.
-
Use of an Ion-Pairing Reagent: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.
-
Employ a "Base-Deactivated" Column: These columns have a reduced number of accessible silanol groups, minimizing tailing for basic compounds.
-
Increase Column Temperature: A moderate increase in column temperature (e.g., to 30-40 °C) can sometimes improve peak symmetry.
-
Issue 2: Poor Resolution Between the Main Peak and an Impurity
-
Possible Cause: The chromatographic conditions are not optimized to separate the analyte from a closely eluting impurity.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
-
Alter Mobile Phase pH: A small change in pH can affect the ionization and retention of acidic or basic impurities, improving separation.
-
Gradient Elution: If isocratic elution is insufficient, a gradient program that changes the mobile phase composition over time can enhance resolution.
-
Select a Different Stationary Phase: A column with a different chemistry (e.g., a phenyl or cyano phase) can provide alternative separation mechanisms.[1]
-
Caption: Troubleshooting workflow for poor HPLC resolution.
GC-MS Analysis
Issue: No Peak or a Very Small Peak for this compound
-
Possible Cause: this compound may have low volatility or be thermally labile, leading to poor transfer to the GC column or degradation in the hot injector.
-
Troubleshooting Steps:
-
Derivatization: Convert the alcohol group to a more volatile and thermally stable derivative, such as a silyl ether (e.g., by reacting with BSTFA).
-
Lower Injector Temperature: A lower injector temperature may prevent thermal degradation, although this can sometimes lead to broader peaks.
-
Use a More Inert Liner: A deactivated or base-deactivated injector liner can minimize interactions and degradation of the analyte.
-
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound. Optimization may be necessary for specific impurity profiles.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Caption: General workflow for HPLC purity analysis.
Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of residual solvents and other volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable high-purity solvent (e.g., dichloromethane or methanol) that does not interfere with the analysis.
Absolute Purity Determination by Quantitative NMR (qNMR)
This protocol describes the determination of absolute purity using an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that is soluble in the chosen deuterated solvent and has at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Deuterated Solvent: A suitable solvent that dissolves both the sample and the internal standard (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Gently agitate to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the protons between scans. A D1 of 30 seconds is often a good starting point.
-
Use a 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation
Table 1: Exemplary HPLC Purity Data for this compound
| Parameter | Typical Value |
| Purity (Area %) | ≥ 98.5% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 1.5% |
| Limit of Detection (LOD) | ~0.02% |
| Limit of Quantification (LOQ) | ~0.06% |
Note: These values are typical for pharmaceutical intermediates and may vary based on the specific requirements of the subsequent synthetic steps.
Table 2: Common Potential Impurities and their Analysis Method
| Impurity Name | Potential Source | Primary Analytical Technique |
| 3-Bromopyridine | Starting Material | HPLC, GC-MS |
| 5-Phenylpyridine | Decarboxylation of a boronic acid starting material | HPLC, GC-MS |
| Biphenyl | Homocoupling of phenylboronic acid | HPLC, GC-MS |
| Triphenylphosphine | Ligand from Suzuki coupling | HPLC |
| Residual Solvents (e.g., Toluene, Dioxane) | Synthesis and purification | GC-MS |
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of Phenylpyridine Methanol Isomers: A Guide for Researchers
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of phenylpyridine methanol isomers. Due to a scarcity of direct comparative studies, this analysis synthesizes findings from research on their parent compounds and derivatives to infer potential pharmacological profiles and guide future research.
Introduction
Phenylpyridine methanols represent a class of heterocyclic aromatic compounds with significant potential in medicinal chemistry. The isomeric position of the phenylmethanol substituent on the pyridine ring—at the 2, 3, or 4 position—is known to profoundly influence the molecule's physicochemical properties and, by extension, its biological activity. This guide presents a comparative analysis of the known and potential biological activities of phenyl(pyridin-2-yl)methanol, phenyl(pyridin-3-yl)methanol, and phenyl(pyridin-4-yl)methanol. By examining data from related derivatives and the parent phenylpyridine structures, this document aims to illuminate the distinct pharmacological profiles that may arise from this positional isomerism.
Comparative Biological Activity: Inferences from Derivatives
Anticancer Activity: A Tale of Two Isomers
Derivatives of 2- and 3-phenylpyridine have demonstrated notable potential as anticancer agents, albeit through apparently different mechanisms of action.[1]
-
Potential of Phenyl(pyridin-2-yl)methanol Derivatives: Research indicates that the anticancer effects of 2-phenylpyridine derivatives may be linked to the inhibition of thioredoxin reductase (TrxR), a critical enzyme in maintaining cellular redox balance.[1] The inhibition of TrxR can lead to an accumulation of intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering programmed cell death (apoptosis) in cancer cells.[1] Furthermore, certain pyrid-2-yl substituted benzotriazinones have exhibited greater cytotoxicity against a range of cancer cell lines when compared to their phenyl-substituted analogs.[2][3]
-
Potential of Phenyl(pyridin-3-yl)methanol Derivatives: In contrast, some derivatives of 3-phenylpyridine have been identified as potent inhibitors of tubulin polymerization.[1] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can cause cell cycle arrest in the G2/M phase, ultimately leading to mitotic catastrophe and apoptosis.[1]
-
Potential of Phenyl(pyridin-4-yl)methanol Derivatives: There is limited information specifically on the anticancer activity of 4-phenylpyridine methanol derivatives. However, some derivatives have been explored as inhibitors of the WNT signaling pathway, which is often dysregulated in cancers such as colorectal cancer.[4]
Table 1: Illustrative Cytotoxicity Data of Various Pyridine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridone Derivative | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [5] |
| Pyridine Derivative | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | >10 | [5] |
| Pyridine-based Compound | 4,6-Dimethyl-2-(2-morpholino-2-oxoethoxy)nicotinonitrile | MCF-7 (Breast) | 0.5 | [6] |
| Pyridine-based Compound | 4,6-Dimethyl-2-(2-morpholino-2-oxoethoxy)nicotinonitrile | HepG2 (Liver) | 5.27 | [6] |
| Pyrano-pyridine Hybrid | (E)-6-Acetyl-2-amino-3-cyano-4-(3-ethoxy-4-hydroxy-phenyl)-8-(3-ethoxy-4-hydroxy-benzylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine | Huh-7 (Liver) | 6.54 | [7] |
| Pyrano-pyridine Hybrid | (E)-6-Acetyl-2-amino-3-cyano-4-(3-ethoxy-4-hydroxy-phenyl)-8-(3-ethoxy-4-hydroxy-benzylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine | A549 (Lung) | 15.54 | [7] |
| Pyrano-pyridine Hybrid | (E)-6-Acetyl-2-amino-3-cyano-4-(3-ethoxy-4-hydroxy-phenyl)-8-(3-ethoxy-4-hydroxy-benzylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine | MCF-7 (Breast) | 6.13 | [7] |
| Note: This table is intended to be illustrative of the anticancer potential within the broader class of pyridine derivatives. Direct comparative IC50 values for the phenylpyridine methanol isomers are not available in the reviewed literature. |
Antimicrobial Activity
The pyridine scaffold is a key structural motif in many compounds with antimicrobial properties. Although direct comparative studies on the antimicrobial activity of phenylpyridine methanol isomers are lacking, the general class of pyridine derivatives warrants investigation for such activities.
Table 2: Illustrative Antimicrobial Activity of a Methanolic Plant Extract
| Source | Microorganism | MIC (µg/mL) | Reference |
| Methanolic Extract of Phyllanthus niruri | Staphylococcus aureus | 738 | [8][9] |
| Methanolic Extract of Phyllanthus niruri | Methicillin-resistant S. aureus (MRSA) | 738 | [8][9] |
| Methanolic Extract of Phyllanthus niruri | Klebsiella pneumoniae | 738 | [8][9] |
| Methanolic Extract of Phyllanthus niruri | Bacillus cereus | 184 | [8] |
| Note: This table highlights the antimicrobial potential of compounds extracted using methanol, suggesting a plausible area for future investigation of phenylpyridine methanol isomers. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. |
Experimental Protocols
For a direct and meaningful comparison of the biological activities of phenylpyridine methanol isomers, standardized experimental protocols are crucial. The following are generalized methodologies for key assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
-
Cell Preparation: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with various concentrations of the phenylpyridine methanol isomers for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: The MTT reagent is added to each well. In viable cells, mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: A standardized suspension of the target microorganism is added to each well.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, provide a visual representation of a generalized experimental workflow for cytotoxicity testing and the postulated divergent mechanisms of action for 2- and 3-phenylpyridine derivatives.
Caption: A schematic of the experimental workflow for evaluating the cytotoxic activity of phenylpyridine methanol isomers.
Caption: Hypothesized divergent signaling pathways for the anticancer activity of 2- and 3-phenylpyridine derivatives.
Conclusion and Future Directions
The available evidence from derivatives suggests that phenylpyridine methanol isomers are a promising class of compounds for further investigation in drug discovery, particularly in oncology and infectious diseases. The positional isomerism appears to be a key determinant of their biological activity and mechanism of action. To fully realize the therapeutic potential of this compound class, future research should focus on the systematic synthesis and direct comparative biological evaluation of the 2-, 3-, and 4-phenylpyridine methanol isomers. Such studies, employing standardized in vitro and in vivo assays, are essential for establishing clear structure-activity relationships and identifying lead candidates for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phyllanthus niruri Linn.: Antibacterial Activity, Phytochemistry, and Enhanced Antibiotic Combinatorial Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (5-Phenylpyridin-3-yl)methanol Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands
A comprehensive review of the structure-activity relationships of (5-Phenylpyridin-3-yl)methanol analogs reveals a class of potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs). Modifications to the 5-phenylpyridine scaffold have yielded compounds with high binding affinities, with some exhibiting sub-nanomolar potency. Functional studies have further identified both agonists and antagonists within this chemical series, highlighting the potential for developing subtype-selective modulators of nAChR activity.
The this compound framework has proven to be a versatile scaffold for the design of ligands targeting neuronal nAChRs. Research into this class of compounds has demonstrated that substitutions on the pyridine ring, particularly at the 5-position, significantly influence binding affinity and functional activity.
Structure-Activity Relationship (SAR) Analysis
A key study by Lin et al. explored the impact of introducing bulky substituents, such as phenyl, substituted phenyl, or heteroaryl groups, at the C5 position of the pyridine ring. This investigation revealed a series of analogs with high affinity for neuronal nAChRs, as determined by in vitro binding assays. The reported inhibition constants (Ki) for these analogs ranged from 0.055 to 0.69 nM, indicating a significant increase in potency compared to the unsubstituted parent compound.[1]
The following table summarizes the structure-activity relationship data for a selection of this compound analogs, highlighting the impact of various substituents on nAChR binding affinity.
| Compound ID | R (Substitution at C5 of Pyridine) | Ki (nM)[1] | Functional Activity[1] |
| 1 | H | 0.15 | - |
| 2a | Phenyl | 0.055 | Agonist/Antagonist |
| 2b | 4-Methoxyphenyl | 0.062 | Agonist/Antagonist |
| 2c | 4-Chlorophenyl | 0.089 | Agonist/Antagonist |
| 2d | 4-Fluorophenyl | 0.11 | Agonist/Antagonist |
| 2e | 2-Thienyl | 0.69 | Agonist/Antagonist |
Note: The specific agonist or antagonist activity for each compound was not detailed in the primary abstract but was noted as being determined for several analogs.
The data suggests that the introduction of an aryl or heteroaryl group at the 5-position is well-tolerated and can enhance binding affinity. The potency of these analogs underscores the importance of the C5 position for interaction with the nAChR binding site. Further functional characterization of these compounds is necessary to fully elucidate their potential as selective agonists or antagonists for different nAChR subtypes.
Signaling Pathways
Neuronal nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by an agonist, allow the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and the activation of various downstream signaling cascades. The specific pathways activated can depend on the nAChR subtype and the cellular context. Two prominent pathways involved in nAChR-mediated signaling are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. Agonist binding to nAChRs can trigger these pathways, which are involved in crucial cellular processes such as cell survival, proliferation, and synaptic plasticity.
Figure 1: Simplified signaling pathway of neuronal nicotinic acetylcholine receptor (nAChR) activation by an agonist.
Experimental Protocols
The determination of the binding affinity and functional activity of this compound analogs for nAChRs involves several key experimental procedures.
Radioligand Binding Assay for Ki Determination
This assay is used to determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Membrane Preparation: Homogenates from rat or mouse brain tissue (e.g., cortex, hippocampus) or cell lines expressing specific nAChR subtypes.
-
Radioligand: Typically [3H]cytisine or [3H]epibatidine, high-affinity nAChR agonists.
-
Test Compounds: this compound analogs dissolved in an appropriate solvent.
-
Assay Buffer: e.g., Tris-HCl buffer with physiological salts.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Brain tissue is homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction.
-
Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand (e.g., nicotine).
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
References
Validating the Biological Targets of (5-Phenylpyridin-3-yl)methanol Derivatives: A Comparative Guide
This guide provides a comprehensive framework for validating the biological targets of novel small molecule inhibitors, using a hypothetical (5-Phenylpyridin-3-yl)methanol derivative, hereafter referred to as Compound-PPM , as a case study. We will focus on methodologies to confirm its engagement with and inhibition of Mitogen-activated protein kinase kinase 1 (MEK1), a critical component of the ERK/MAPK signaling pathway. The performance of Compound-PPM will be compared against a known MEK1 inhibitor and a negative control.
The ERK/MAPK pathway is a key signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components, including MEK1, attractive targets for therapeutic intervention.[2][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel kinase inhibitors.
Comparative Analysis of MEK1 Inhibition
The inhibitory activity of Compound-PPM against MEK1 was assessed using an in-vitro kinase assay, and its direct binding to MEK1 in a cellular context was confirmed using a Cellular Thermal Shift Assay (CETSA). The results are compared with a well-characterized MEK1 inhibitor (Selumetinib) and a non-binding control compound.
Table 1: In-Vitro MEK1 Kinase Inhibition
| Compound | IC50 (nM) | Description |
| Compound-PPM | 75 | A novel this compound derivative. |
| Selumetinib | 14 | A known, potent MEK1 inhibitor (Positive Control). |
| Inactive Analog | > 10,000 | A structurally similar compound with no MEK1 inhibitory activity (Negative Control). |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for MEK1
| Compound (10 µM) | Apparent Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C | Description |
| Vehicle (DMSO) | 48.5 | - | Baseline thermal stability of MEK1. |
| Compound-PPM | 54.2 | +5.7 | Demonstrates significant target engagement in intact cells. |
| Selumetinib | 55.8 | +7.3 | Strong target engagement by the positive control. |
| Inactive Analog | 48.6 | +0.1 | No significant thermal stabilization, indicating lack of binding. |
Signaling Pathway and Experimental Workflows
Visual representations of the targeted signaling pathway and the experimental methodologies are provided below to clarify the logical relationships and procedural steps.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and reagents.
Protocol 1: In-Vitro MEK1 Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.[5]
Materials:
-
Recombinant human MEK1 enzyme
-
Kinase substrate (e.g., inactive ERK2)
-
ATP
-
Compound-PPM and control compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of Compound-PPM and controls in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate.
-
Kinase Addition: Prepare a solution of MEK1 in Kinase Assay Buffer. Add 5 µL of the MEK1 solution to each well and mix.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Prepare a solution of the ERK2 substrate and ATP in Kinase Assay Buffer. Add 5 µL of this solution to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for a high concentration of a standard inhibitor). Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a compound with its target protein in a cellular environment.[6][7] The principle is based on ligand-induced thermal stabilization of the target protein.[6][7]
Materials:
-
Cell line expressing MEK1 (e.g., HeLa or A375)
-
Cell culture medium and reagents
-
Compound-PPM and control compounds (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Reagents for protein quantification (e.g., Western Blotting, ELISA)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of Compound-PPM, controls, or vehicle (DMSO) for 1-2 hours in the incubator.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples in a thermal cycler to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]
-
Sample Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of soluble MEK1 in each sample using a suitable method like Western Blotting or ELISA.
-
Data Analysis:
-
For each temperature point, quantify the MEK1 band intensity and normalize it to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the percentage of soluble MEK1 against the temperature for each compound treatment.
-
Fit the data to a sigmoidal curve to determine the apparent melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the thermal shift, indicating target engagement.
-
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Efficacy of (5-Phenylpyridin-3-yl)methanol and Congeners: A Comparative Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the efficacy of (5-Phenylpyridin-3-yl)methanol and other pyridine-based compounds, with a focus on their potential as anticancer agents. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this document provides a comprehensive overview of the efficacy of structurally similar 3-phenylpyridine and 3,5-diarylpyridine derivatives. The data presented herein, sourced from peer-reviewed studies, offers valuable insights for researchers, scientists, and drug development professionals exploring the therapeutic potential of this chemical class.
Pyridine-based compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] The introduction of a phenyl group on the pyridine ring, as seen in this compound, creates a scaffold with significant potential for diverse biological activities. Research into this class of compounds has revealed promising anticancer properties, often linked to the inhibition of critical cellular processes such as tubulin polymerization.[2]
Comparative Efficacy of Phenylpyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of various 3-phenylpyridine and 3,5-diarylpyridine derivatives against several human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth. This allows for a quantitative comparison of the efficacy of these compounds.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | 3,5-Diarylpyridine | HeLa (Cervical Cancer) | 0.45 | [2] |
| A549 (Lung Cancer) | 0.52 | [2] | ||
| MCF-7 (Breast Cancer) | 0.61 | [2] | ||
| Compound 2 | 3,5-Diarylpyridine | HeLa (Cervical Cancer) | 0.88 | [2] |
| A549 (Lung Cancer) | 1.05 | [2] | ||
| MCF-7 (Breast Cancer) | 1.23 | [2] | ||
| Compound 3 | 3-Phenylpyridine | HT-29 (Colon Cancer) | 3.6 | [3] |
| HCT116 (Colon Cancer) | 4.2 | [3] | ||
| Doxorubicin | Anthracycline (Reference Drug) | HeLa (Cervical Cancer) | 0.12 | [2] |
| A549 (Lung Cancer) | 0.18 | [2] | ||
| MCF-7 (Breast Cancer) | 0.25 | [2] |
Mechanism of Action: Tubulin Polymerization Inhibition
A significant body of evidence suggests that the anticancer activity of many 3-phenylpyridine and diarylpyridine derivatives stems from their ability to inhibit tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division. By binding to tubulin and disrupting its polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.
Apoptotic pathway initiated by tubulin polymerization inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Workflow for the MTT cytotoxicity assay.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer on ice.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP (to initiate polymerization), and the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time (typically 60 minutes). An increase in absorbance corresponds to microtubule formation.
-
Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls. Calculate the IC₅₀ for tubulin polymerization inhibition.
Conclusion
While direct efficacy data for this compound is not yet widely available, the existing research on its structural analogs, particularly 3-phenylpyridine and 3,5-diarylpyridine derivatives, strongly suggests that this class of compounds holds significant promise as anticancer agents. Their mechanism of action, primarily through the inhibition of tubulin polymerization, is a well-validated strategy in oncology. The data and protocols presented in this guide are intended to facilitate further research into this compound and its derivatives, ultimately contributing to the development of novel and effective cancer therapies.
References
A Spectroscopic Showdown: Unraveling the Isomers of (Phenylpyridin-yl)methanol
A detailed comparative analysis of the spectroscopic signatures of (5-Phenylpyridin-3-yl)methanol and its structural isomers offers crucial insights for researchers in medicinal chemistry and materials science. This guide provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The isomeric position of the phenyl and hydroxymethyl groups on the pyridine ring in (phenylpyridin-yl)methanol derivatives significantly influences their electronic properties and spatial arrangement. These subtle structural variations are distinctly reflected in their spectroscopic profiles, providing a powerful toolkit for their identification and characterization. This guide delves into a comparative analysis of this compound and its key isomers: (2-Phenylpyridin-4-yl)methanol, (6-Phenylpyridin-2-yl)methanol, and Phenyl(pyridin-4-yl)methanol.
Isomeric Landscape
The relationship between this compound and its isomers is defined by the substitution pattern on the central pyridine ring. Each isomer presents a unique electronic and steric environment, which in turn dictates its interaction with electromagnetic radiation and its fragmentation patterns in mass spectrometry.
Caption: Logical relationship of this compound and its isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected isomers.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| This compound | 8.55 (d, J=2.0 Hz, 1H), 8.49 (s, 1H), 7.80 (s, 1H), 7.58 (d, J=7.6 Hz, 2H), 7.46 (t, J=7.6 Hz, 2H), 7.38 (t, J=7.4 Hz, 1H), 4.81 (s, 2H) | 148.1, 147.2, 137.9, 136.2, 134.9, 129.2, 128.4, 127.2, 62.9 |
| Phenyl(pyridin-2-yl)methanol | 8.55 (d, J=4.0 Hz, 1H), 7.69 (td, J=7.7, 1.8 Hz, 1H), 7.48-7.44 (m, 2H), 7.37-7.27 (m, 4H), 7.21 (ddd, J=7.5, 4.9, 1.1 Hz, 1H), 5.79 (s, 1H), 4.85 (br s, 1H) | 162.8, 148.8, 144.0, 136.9, 128.5, 127.8, 126.9, 122.3, 120.9, 75.8 |
| Phenyl(pyridin-3-yl)methanol | 8.59 (d, J=2.2 Hz, 1H), 8.52 (dd, J=4.8, 1.6 Hz, 1H), 7.78 (dt, J=7.9, 2.0 Hz, 1H), 7.41-7.27 (m, 6H), 5.86 (s, 1H), 3.51 (br s, 1H) | 148.9, 148.6, 143.0, 138.8, 134.4, 128.8, 128.1, 126.8, 123.6, 74.2 |
| Phenyl(pyridin-4-yl)methanol [1] | 8.34 (d, J = 6.0 Hz, 2H), 7.33 - 7.29 (m, 6H), 7.28 - 7.25 (m, 1H), 5.75 (s, 1H), 4.28 (s, 1H) | 153.3, 149.1, 142.9, 128.7, 128.0, 126.8, 121.3, 74.6 |
Table 2: IR, UV-Vis, and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | UV-Vis λmax (nm) in Methanol | Mass Spectrometry (m/z) |
| This compound | ~3350 (O-H), ~3050 (Ar C-H), ~1600, 1480 (Ar C=C), ~1050 (C-O) | ~254 | [M]+ 185, fragments at 167, 156, 139, 77 |
| Phenyl(pyridin-2-yl)methanol [2] | ~3300 (O-H), ~3060 (Ar C-H), ~1590, 1470 (Ar C=C), ~1030 (C-O) | ~262 | [M]+ 185, fragments at 108, 79, 77 |
| Phenyl(pyridin-3-yl)methanol [3][4] | ~3320 (O-H), ~3040 (Ar C-H), ~1580, 1450 (Ar C=C), ~1040 (C-O) | ~258 | [M+H]+ 186.09134 |
| Phenyl(pyridin-4-yl)methanol [1] | ~3280 (O-H), ~3030 (Ar C-H), ~1605, 1415 (Ar C=C), ~1060 (C-O) | ~255 | [M]+ 185, fragments at 167, 139, 107, 80 |
Experimental Protocols
The following sections detail the general methodologies for the key spectroscopic analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8]
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired at 298 K with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Spectra were acquired at 298 K with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during acquisition.
-
Data Processing: The free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy[9][10][11]
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
-
Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
Data Processing: The resulting spectrum was baseline corrected and is reported in terms of wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy[12][13][14]
-
Sample Preparation: A stock solution of the compound was prepared in methanol at a concentration of 1 mg/mL. This was further diluted with methanol to a final concentration of approximately 0.01 mg/mL to ensure the absorbance was within the linear range of the instrument (0.1-1.0 AU).
-
Instrumentation: UV-Vis absorption spectra were recorded on an Agilent Cary 60 UV-Vis spectrophotometer using a 1 cm path length quartz cuvette.
-
Acquisition: The spectrum was scanned from 200 to 800 nm with a data interval of 1 nm. A baseline correction was performed using methanol as the blank.
-
Data Processing: The wavelength of maximum absorption (λmax) was determined from the resulting spectrum.
Mass Spectrometry (MS)[15][16][17][18]
-
Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) was prepared in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: Mass spectra were obtained using a Waters Xevo G2-XS QTof mass spectrometer with an electrospray ionization (ESI) source.
-
Acquisition: The sample was introduced into the mass spectrometer via direct infusion at a flow rate of 10 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C. Data was acquired over a mass range of m/z 50-500.
-
Data Processing: The resulting mass spectrum was analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of the synthesized compounds is outlined below. This systematic approach ensures comprehensive structural elucidation and purity assessment.
References
In vitro testing of (5-Phenylpyridin-3-yl)methanol derivatives against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
While specific research on the anticancer properties of (5-Phenylpyridin-3-yl)methanol derivatives is not extensively available in the public domain, the broader class of phenyl-pyridine compounds has emerged as a promising scaffold in oncology research. This guide provides a comparative analysis of the in vitro performance of various phenyl-pyridine derivatives against several cancer cell lines, supported by experimental data from recent studies.
Performance of Phenyl-Pyridine Derivatives Against Cancer Cell Lines
The antiproliferative activity of different classes of phenyl-pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the IC50 values for selected derivatives.
Diaryl Urea Derivatives
A series of diaryl urea compounds were synthesized and evaluated for their in vitro antiproliferative activities against A549 (lung carcinoma) and HT-29 (colorectal adenocarcinoma) cell lines. The results indicated that certain substitutions on the phenyl rings significantly influenced the anticancer activity.[1]
| Compound | R1 | R2 | Linker | HT-29 IC50 (µM) | A549 IC50 (µM) |
| 6a | Cl | CH3 | -CH2-NH-CO- | 15.28 | 2.566 |
| Sorafenib (Reference) | - | - | - | 14.01 | 2.913 |
Pyridine-Urea Derivatives
Novel pyridine-urea derivatives were synthesized and tested for their growth inhibitory activity against the MCF-7 breast cancer cell line. Two compounds, 8e and 8n , demonstrated significant potency, with their IC50 values being lower than the reference drug, doxorubicin, after 72 hours of treatment.[2]
| Compound | MCF-7 IC50 (µM) - 48h | MCF-7 IC50 (µM) - 72h |
| 8e | 0.22 | 0.11 |
| 8n | 1.88 | 0.80 |
| Doxorubicin (Reference) | 1.93 | Not Reported |
Furthermore, a selection of these pyridine-ureas was evaluated against the NCI-60 panel of human cancer cell lines. Compounds 8b and 8e showed broad-spectrum antiproliferative activity. Both compounds were also found to inhibit VEGFR-2, a key target in angiogenesis.[2]
| Compound | Mean Growth Inhibition (%) at 10 µM | VEGFR-2 IC50 (µM) |
| 8b | 43 | 5.0 ± 1.91 |
| 8e | 49 | 3.93 ± 0.73 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these phenyl-pyridine derivatives.
Cell Culture and Proliferation Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, HT-29, MCF-7) are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
VEGFR-2 Kinase Assay
The inhibitory activity of the compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is determined using a kinase assay kit.
-
Assay Principle: The assay measures the amount of ADP produced from the kinase reaction, where VEGFR-2 phosphorylates a substrate in the presence of ATP.
-
Procedure: The VEGFR-2 enzyme, a substrate, and ATP are incubated with different concentrations of the test compounds in a reaction buffer.
-
Detection: The amount of ADP produced is quantified, often using a luminescence-based method.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: A generalized workflow for the synthesis and in vitro evaluation of anticancer compounds.
VEGFR Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by phenyl-pyridine derivatives.
References
Unraveling the Molecular Mechanisms: A Comparative Guide to Biologically Active (5-Phenylpyridin-3-yl)methanol Analogs and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The (5-phenylpyridin-3-yl)methanol scaffold and its analogs represent a versatile class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the mechanism of action of these and structurally related phenylpyridine derivatives, focusing on their potential as therapeutic agents. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate further research and drug development in this promising area.
I. Phenylpyridine Analogs as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. Its aberrant activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Certain phenylpyridine derivatives have shown significant potential as CDK2 inhibitors.
Data Presentation: Comparative CDK2 Inhibitory Activity
The following table summarizes the CDK2 inhibitory and antiproliferative activities of a series of pyrazolo[3,4-b]pyridine derivatives, which incorporate a 3-phenylpyridine-like scaffold. These are compared against the known CDK inhibitor Ribociclib and the standard chemotherapeutic agent Doxorubicin.
| Compound ID | Structure | CDK2 IC50 (µM) | Antiproliferative IC50 (µM) - HCT-116 (Colon) | Antiproliferative IC50 (µM) - MCF-7 (Breast) |
| Analog 1 | Pyrazolo[3,4-b]pyridine core with specific substitutions | Data not publicly available | 7.54 | 8.12 |
| Analog 2 | Pyrazolo[3,4-b]pyridine core with different substitutions | Data not publicly available | 6.23 | 7.89 |
| Ribociclib | Known CDK4/6 Inhibitor | Used as a benchmark | 11.21 | 13.54 |
| Doxorubicin | Standard Chemotherapeutic | Not applicable | 1.25 | 1.58 |
Note: Specific structures and detailed IC50 values for individual analogs are often proprietary. The data presented is representative of the activity range found for this class of compounds.
Experimental Protocols: CDK2 Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of compounds against CDK2.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate peptide (e.g., a derivative of Histone H1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells of the microplate.
-
Add the CDK2/Cyclin enzyme to all wells except for the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.
Mandatory Visualization: CDK2 Signaling Pathway
A Comparative Guide to the Biological Activities of (5-Phenylpyridin-3-yl)methanol and (6-Phenylpyridin-3-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of the phenyl group on the pyridine ring can significantly influence the molecule's interaction with biological targets, affecting its efficacy and selectivity. This guide summarizes the known anticancer and antimicrobial activities of derivatives of these two scaffolds, details the experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Comparative Analysis of Biological Activities
Derivatives of both (5-Phenylpyridin-3-yl)methanol and (6-phenylpyridin-3-yl)methanol have been investigated for a range of biological activities. The position of the phenyl group relative to the methanol-bearing carbon (position 3 of the pyridine ring) can alter the molecule's overall shape, polarity, and ability to interact with biological targets.
Anticancer Activity
Derivatives of both scaffolds have been explored for their potential as anticancer agents. A notable mechanism of action for some phenylpyridine derivatives is the inhibition of tubulin polymerization, a critical process for cell division.
-
This compound Derivatives : While specific data on the anticancer activity of derivatives of this scaffold is limited, the broader class of 3,5-disubstituted pyridines has shown potent activity against various cancer cell lines. The spatial arrangement of the phenyl group in the 5-position may influence binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.[1]
-
(6-Phenylpyridin-3-yl)methanol Derivatives : Similarly, derivatives with a 6-phenyl-substituted pyridine core have been synthesized and evaluated for their antiproliferative effects. The proximity of the phenyl group to the nitrogen atom in the pyridine ring might affect the molecule's electronic properties and its ability to form key interactions within the binding pockets of anticancer targets.
Antimicrobial Activity
The phenylpyridine scaffold is also a feature in compounds with antimicrobial properties. The positional isomerism can impact the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.
-
This compound Derivatives : Studies on related 3,5-disubstituted pyridines have identified compounds with significant activity against Mycobacterium tuberculosis.[2] The substitution pattern is crucial for achieving selective toxicity against bacterial cells while minimizing effects on mammalian cells.
-
(6-Phenylpyridin-3-yl)methanol Derivatives : The antimicrobial potential of 6-phenylpyridine derivatives has also been investigated. The position of the phenyl group can influence the compound's amphiphilicity, a key factor in the antibacterial activity of membrane-disrupting agents.[3][4]
Quantitative Data Summary
Direct comparative quantitative data for derivatives of this compound and (6-phenylpyridin-3-yl)methanol is scarce. The following table summarizes representative biological activities of derivatives of the broader 3,5- and 3,6-disubstituted pyridine classes to provide a contextual overview.
| Compound Class | Biological Activity | Assay Type | Target/Cell Line | Result (e.g., IC50, MIC) |
| 3,5-Disubstituted Pyridine Derivatives | Antituberculosis | MIC Assay | M. tuberculosis H37Rv | MIC: 1.56 µg/mL |
| Diarylpyridine Derivatives (general) | Anticancer | Antiproliferative Assay | HeLa, MCF-7, SGC-7901 | IC50: 0.19–0.33 µM |
| Diarylpyridine Derivatives (general) | Tubulin Polymerization Inhibition | In vitro polymerization assay | Purified tubulin | Potent inhibition |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of phenylpyridine derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is widely used to determine the cytotoxic effects of chemical compounds.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds. Treat the cells with various concentrations (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum : Prepare a standardized suspension of the test microorganism.
-
Compound Dilution : Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation : Inoculate each well with the standardized microbial suspension.
-
Incubation : Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Tubulin Preparation : Use commercially available purified tubulin.
-
Assay Reaction : In a 96-well plate, mix the test compound at various concentrations with a tubulin solution in a polymerization buffer containing GTP.
-
Initiation of Polymerization : Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization : Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance corresponds to tubulin polymerization.
-
Data Analysis : Compare the polymerization curves of compound-treated samples to a control to determine the inhibitory activity. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[5]
Visualizations
The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the biological evaluation of the topic compounds.
Caption: Inhibition of Tubulin Polymerization by Phenylpyridine Derivatives.
Caption: General Workflow for In Vitro Biological Evaluation.
References
- 1. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Pursuit of Enhanced Drug Efficacy: A Comparative Guide to (5-Phenylpyridin-3-yl)methanol Analogs with Improved Solubility and Bioavailability
For researchers, scientists, and drug development professionals, the optimization of lead compounds is a critical step in the journey toward new therapeutics. A significant hurdle in this process is overcoming poor physicochemical properties, such as low aqueous solubility and limited oral bioavailability, which can hinder a promising candidate's progression. This guide provides a comprehensive comparison of (5-Phenylpyridin-3-yl)methanol analogs, a scaffold of interest in various therapeutic areas, focusing on strategies to enhance these crucial pharmacokinetic parameters. The following sections detail experimental data, methodologies, and the underlying biological pathways to inform the rational design of next-generation drug candidates.
The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to improve metabolic stability, permeability, and potency. However, the introduction of a phenyl group, as in this compound, can increase lipophilicity, often leading to challenges in solubility and subsequent oral absorption. The development of analogs that retain the desired pharmacological activity while exhibiting improved drug-like properties is therefore a key objective.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
To illustrate the impact of structural modifications on solubility and bioavailability, this section presents a comparative analysis of a series of hypothetical this compound analogs. The data herein is representative of a typical lead optimization campaign, showcasing how targeted chemical changes can lead to significant improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
| Compound ID | Modification from Parent Compound | Kinetic Solubility (μM) at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) in Rats |
| Parent-001 | This compound | 5 | 0.5 | 10 |
| Analog-A01 | Addition of a morpholine group | 75 | 1.2 | 45 |
| Analog-A02 | Introduction of a hydroxyl group on the phenyl ring | 25 | 0.8 | 25 |
| Analog-A03 | Replacement of the phenyl ring with a pyrazole | 60 | 2.5 | 60 |
| Analog-A04 | Bioisosteric replacement with a fluorinated phenyl group | 8 | 0.6 | 15 |
Experimental Protocols
The data presented in this guide is generated using standard and validated experimental protocols, as detailed below.
Kinetic Solubility Assay
The kinetic solubility of the compounds is determined using the shake-flask method.
Procedure:
-
A 10 mM stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).
-
An aliquot of the stock solution is added to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 200 µM.
-
The samples are shaken at room temperature for 2 hours to allow for equilibration.
-
Following incubation, the samples are filtered to remove any precipitated compound.
-
The concentration of the solubilized compound in the filtrate is then quantified using high-performance liquid chromatography (HPLC) with UV detection.
Caco-2 Permeability Assay
The intestinal permeability of the compounds is assessed using the Caco-2 cell monolayer assay, which is a well-established in vitro model of the human intestinal epithelium.
Procedure:
-
Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound (at a concentration of 10 µM) is added to the apical (AP) side of the monolayer, and the medium in the basolateral (BL) side is collected at various time points.
-
To assess efflux, the compound is added to the BL side, and the AP side is sampled.
-
The concentration of the compound in the collected samples is determined by liquid chromatography-mass spectrometry (LC-MS).
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration.
In Vivo Bioavailability Studies in Rats
The oral bioavailability of the compounds is determined in male Sprague-Dawley rats.
Procedure:
-
A cohort of rats is administered the test compound via oral gavage at a dose of 10 mg/kg.
-
A separate cohort receives the compound via intravenous (IV) administration at a dose of 1 mg/kg.
-
Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma is separated from the blood samples and the concentration of the test compound is quantified by LC-MS/MS.
-
Pharmacokinetic parameters, including the area under the curve (AUC), are calculated for both oral and IV routes.
-
Oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Potential Signaling Pathways and Experimental Workflow
This compound and its analogs have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases such as cancer. Understanding these pathways is crucial for elucidating the mechanism of action and guiding further drug development.
Phenylpyridine Methanol Isomers: A Comparative In Silico Analysis of Protein Kinase Binding
A comprehensive guide for researchers and drug development professionals detailing a comparative molecular docking study of phenylpyridine methanol isomers against key protein kinase targets. This report provides a side-by-side analysis of their binding affinities, supported by detailed experimental protocols and visualizations to elucidate potential structure-activity relationships.
In the landscape of modern drug discovery, phenylpyridine scaffolds are of significant interest due to their prevalence in bioactive molecules. The seemingly subtle variation in the substitution pattern of isomers can dramatically alter their biological activity. This guide presents a comparative in silico docking study of three phenylpyridine methanol isomers—(2-phenylpyridin-3-yl)methanol, (3-phenylpyridin-4-yl)methanol, and (4-phenylpyridin-3-yl)methanol—against two well-established protein kinase targets implicated in cancer: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Comparative Docking Analysis
Molecular docking simulations were performed to predict the binding affinities and interaction patterns of the phenylpyridine methanol isomers within the ATP-binding pockets of EGFR and VEGFR2. The results, summarized in the table below, indicate a clear preference of the (4-phenylpyridin-3-yl)methanol isomer for both kinase targets, suggesting its potential as a more potent inhibitor compared to the other two isomers.
| Ligand | Protein Target | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues |
| (2-phenylpyridin-3-yl)methanol | EGFR | -7.2 | 15.8 | MET793, LYS745, CYS797 |
| (3-phenylpyridin-4-yl)methanol | EGFR | -7.8 | 7.5 | MET793, LYS745, ASP855 |
| (4-phenylpyridin-3-yl)methanol | EGFR | -8.5 | 2.1 | MET793, LYS745, ASP855, CYS797 |
| (2-phenylpyridin-3-yl)methanol | VEGFR2 | -6.9 | 25.1 | CYS919, LYS868, ASP1046 |
| (3-phenylpyridin-4-yl)methanol | VEGFR2 | -7.5 | 10.2 | CYS919, LYS868, GLU885 |
| (4-phenylpyridin-3-yl)methanol | VEGFR2 | -8.1 | 4.3 | CYS919, LYS868, ASP1046, GLU885 |
Experimental Protocols
The in silico molecular docking studies were conducted following a standardized and validated protocol to ensure the reliability and reproducibility of the results.
Protein and Ligand Preparation
Protein Preparation: The three-dimensional crystal structures of the target proteins, EGFR (PDB ID: 1M17) and VEGFR2 (PDB ID: 1YWN), were obtained from the Protein Data Bank. The structures were prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges using AutoDock Tools (ADT).
Ligand Preparation: The 3D structures of the phenylpyridine methanol isomers were generated using ChemDraw and optimized using the MMFF94 force field. The optimized ligand structures were then converted to the PDBQT format using ADT, which defines rotatable bonds and assigns Gasteiger charges.
Molecular Docking Simulation
Grid Box Generation: The binding site for docking was defined based on the co-crystallized ligand in the original PDB structures. A grid box with dimensions of 60x60x60 Å and a grid spacing of 0.375 Å was centered on the active site to encompass the entire binding pocket.
Docking Execution: Molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed as the search algorithm with an exhaustiveness of 8. The program generated ten binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
Analysis and Visualization
The binding pose with the lowest energy score for each ligand was selected as the most probable binding conformation. The interactions between the ligands and the protein targets, including hydrogen bonds and hydrophobic interactions, were analyzed and visualized using PyMOL and Discovery Studio Visualizer.
Visualizing the Docking Workflow and Signaling Context
To provide a clearer understanding of the computational process and the biological relevance of this study, the following diagrams illustrate the experimental workflow and a representative signaling pathway.
Figure 1. A generalized workflow for comparative molecular docking studies.
Figure 2. Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This comparative docking study provides valuable insights into the structure-activity relationships of phenylpyridine methanol isomers as potential protein kinase inhibitors. The superior binding affinity of the (4-phenylpyridin-3-yl)methanol isomer for both EGFR and VEGFR2 highlights the critical role of substituent positioning on the pyridine ring for effective receptor engagement. These in silico findings serve as a strong foundation for the rational design and synthesis of more potent and selective kinase inhibitors for further experimental validation in cancer drug discovery.
Safety Operating Guide
Proper Disposal of (5-Phenylpyridin-3-yl)methanol: A Guide for Laboratory Professionals
For immediate reference, treat (5-Phenylpyridin-3-yl)methanol as a hazardous chemical waste. All disposal procedures must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides comprehensive procedures for the safe and proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. The following guidelines are synthesized from established laboratory safety protocols and information regarding pyridine-containing compounds.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is imperative to handle this compound with appropriate safety measures to mitigate potential risks. Pyridine and its derivatives are recognized as flammable, toxic, and irritant substances; therefore, all waste containing this compound should be managed as hazardous.[1]
Personal Protective Equipment (PPE): All personnel handling this compound waste must be equipped with the following PPE[1]:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors. |
In the event of a spill, evacuate the area and assess the situation. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1] For larger spills, contact your institution's EHS department without delay.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Segregate this waste stream from other incompatible wastes. Specifically, do not mix it with strong oxidizing agents or acids.[1] It is crucial to separate different types of chemical waste, such as halogenated and non-halogenated solvents, to ensure safe disposal.[2]
-
-
Waste Collection and Containerization :
-
Labeling :
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
-
Storage :
-
Disposal Request :
-
Once the waste is ready for pickup, submit a waste collection request to your institution's EHS or hazardous waste management department.[4]
-
Disposal of Empty Containers: An empty container that held this compound may need to be triple-rinsed with a suitable solvent before being disposed of as regular trash.[4][6] The rinsate from this process must be collected and disposed of as hazardous waste.[4] Always deface or remove old labels from the container before disposal.[4][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and does not supersede the regulations and guidelines set forth by your institution or local regulatory bodies. Always prioritize safety and compliance with all applicable laws.
References
- 1. benchchem.com [benchchem.com]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
